2,6-Dichloropyridine-4-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2,6-dichloropyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRUROKTVFUQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381825 | |
| Record name | 2,6-dichloropyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42521-08-4 | |
| Record name | 2,6-dichloropyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-isonicotinoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloropyridine-4-carbonyl chloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 2,6-dichloropyridine-4-carbonyl chloride, a key intermediate in the development of novel pharmaceuticals and other specialty chemicals. This document details the physicochemical properties, outlines detailed experimental protocols for its synthesis, and provides a visual representation of the synthetic pathway.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its safe handling and effective use in synthetic applications. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₃NO | |
| Molecular Weight | 210.45 g/mol | |
| CAS Number | 42521-08-4 | |
| Appearance | Liquid | |
| Melting Point | 23-25 °C | |
| Boiling Point | 243 °C | |
| Density | 1.537 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.579 | |
| Flash Point | Not applicable |
Safety Information:
This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment, including eye shields, face shields, gloves, and a suitable respirator, should be worn when handling this compound. It is classified as a combustible corrosive hazardous material.
Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,6-dichloropyridine-4-carboxylic acid. This transformation can be effectively achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound from 2,6-dichloropyridine-4-carboxylic acid.
Protocol 1: Synthesis using Thionyl Chloride
This method utilizes thionyl chloride as the chlorinating agent.
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent such as dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,6-dichloropyridine-4-carboxylic acid (1.0 equivalent) in anhydrous toluene.
-
Slowly add an excess of thionyl chloride (typically 2.0-5.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and/or monitoring by TLC of a quenched aliquot).
-
After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, an azeotropic distillation with anhydrous toluene can be performed.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol employs oxalyl chloride, a milder chlorinating agent, often with a catalytic amount of N,N-dimethylformamide (DMF).
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add 2,6-dichloropyridine-4-carboxylic acid (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops) to the reaction mixture. Vigorous gas evolution (CO and CO₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude this compound. The product is typically used in the next step without further purification.
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic workflow for the preparation of this compound from its carboxylic acid precursor.
Caption: Synthesis of this compound.
This guide provides essential technical information for the synthesis and handling of this compound. Researchers are advised to consult relevant safety data sheets and perform thorough risk assessments before conducting any experimental work.
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine-4-carbonyl chloride is a highly reactive trifunctional molecule, serving as a critical building block in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an acyl chloride group, offers multiple sites for chemical modification. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and established experimental protocols for its use and analysis, tailored for professionals in chemical research and development.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for designing synthetic routes, purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,6-Dichloro-isonicotinoyl chloride, 2,6-Dichloropyridine-4-carboxylic chloride | [1][2] |
| CAS Number | 42521-08-4 | [1] |
| Molecular Formula | C₆H₂Cl₃NO | [1][3] |
| Molecular Weight | 210.45 g/mol | [1] |
| Appearance/Form | Liquid | [2] |
| Melting Point | 23-25 °C | [1][3] |
| Boiling Point | 140 °C; 243 °C | [1][3] |
| Density | 1.537 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.579 | [1] |
| Flash Point | 110 °C | [1][3] |
Solubility and Reactivity
The solubility and reactivity profile of an acyl chloride is critical for its application in synthesis.
Solubility Profile
| Solvent | Solubility |
| Water | Insoluble; reacts rapidly |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Hexane | Soluble |
| Methanol, Ether, Benzene | Soluble |
Reactivity Profile
This compound exhibits the characteristic high reactivity of an acyl chloride. It is particularly sensitive to moisture and nucleophiles.
-
Hydrolysis: The compound reacts readily with water and atmospheric moisture in an exothermic reaction to yield 2,6-dichloropyridine-4-carboxylic acid and corrosive hydrogen chloride gas. This necessitates handling the compound under anhydrous (dry) conditions.
Spectroscopic Data (Anticipated)
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on the functional groups present.
| Technique | Expected Features |
| ¹H NMR | A single peak (singlet) is expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two equivalent protons on the pyridine ring. A similar compound, 2,6-dichloropyrimidine-4-carbonyl chloride, shows a singlet at δ 7.93 ppm.[4] |
| ¹³C NMR | Three signals are anticipated: one for the carbonyl carbon (δ 160-170 ppm), one for the carbons bearing chlorine atoms (C2, C6), and one for the protonated carbons (C3, C5). |
| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected in the range of 1750-1815 cm⁻¹. Bands corresponding to the C-Cl stretch and aromatic C=C and C=N vibrations will also be present. |
| Mass Spec. (EI) | The mass spectrum would show a molecular ion (M⁺) peak. A characteristic isotopic pattern for a molecule containing three chlorine atoms would be a key identifying feature. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
The most common and direct method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7]
Objective: To convert 2,6-Dichloropyridine-4-carboxylic acid to this compound.
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous solvent (e.g., Dichloromethane, if needed)
-
Catalytic N,N-Dimethylformamide (DMF) (optional, for acceleration)[8]
-
Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottomed flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Flask: Charge the flask with 2,6-Dichloropyridine-4-carboxylic acid (1.0 equiv).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0-5.0 equiv), either neat or in an anhydrous solvent.[9] A catalytic amount of DMF can be added to accelerate the reaction.[8]
-
Reaction: Heat the mixture to reflux (typically around 80 °C for SOCl₂) and stir for 2-4 hours.[9] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure (vacuum). The resulting crude this compound is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if necessary.
References
- 1. echemi.com [echemi.com]
- 2. 2,6-Dichloropyridine-4-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 2,6-DICHLOROPYRIMIDINE-4-CARBONYL CHLORIDE | 26830-94-4 [chemicalbook.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
2,6-Dichloropyridine-4-carbonyl chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Chemical Name: 2,6-Dichloropyridine-4-carbonyl chloride Synonyms: 2,6-Dichloroisonicotinoyl chloride CAS Number: 42521-08-4[1] Molecular Formula: C₆H₂Cl₃NO[1]
This technical guide provides an in-depth overview of this compound, a key intermediate in pharmaceutical synthesis. The document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its role in the production of therapeutic agents.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 210.45 g/mol | [1] |
| Appearance | Liquid | [1] |
| Melting Point | 25 °C | [1] |
| Boiling Point | 243 °C | [1] |
| Density | 1.537 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.579 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from citrazinic acid. The first step involves the formation of 2,6-dichloroisonicotinic acid, which is then converted to the final acid chloride.
Experimental Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid
This protocol details the synthesis of the precursor, 2,6-dichloroisonicotinic acid, from citrazinic acid.[2]
Materials:
-
Citrazinic acid
-
Tetraethylammonium chloride
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, excess).[2]
-
Heat the reaction mixture at 130 °C for 18 hours.[2]
-
Increase the temperature to 145 °C and continue the reaction for an additional 2 hours.[2]
-
After completion, cool the mixture to room temperature.[2]
-
Slowly pour the cooled reaction mixture onto crushed ice (150 g) to quench the reaction.[2]
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[2]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[2]
-
Concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[2]
Experimental Protocol 2: Synthesis of this compound
This protocol describes the conversion of 2,6-dichloroisonicotinic acid to this compound using thionyl chloride, a standard method for preparing acid chlorides from carboxylic acids.
Materials:
-
2,6-Dichloroisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another inert solvent)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 2,6-dichloroisonicotinic acid.
-
Add anhydrous toluene to the flask to suspend the acid.
-
Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Application in Pharmaceutical Synthesis
This compound is a valuable building block in the synthesis of various pharmaceuticals. Its utility stems from the reactive acid chloride group, which readily undergoes nucleophilic acyl substitution, and the two chlorine atoms on the pyridine ring that can be displaced in nucleophilic aromatic substitution reactions. A notable application is in the synthesis of the fluoroquinolone antibiotic, Enoxacin.[3]
The following diagram illustrates the synthetic workflow from a related precursor, 2,6-dichloropyridine, to Enoxacin, highlighting the key transformations. The formation of an activated carboxylic acid derivative, such as the carbonyl chloride, is a crucial step for the subsequent Claisen condensation.
Caption: Synthetic pathway to Enoxacin.
While this compound is not directly involved in biological signaling pathways, its role as a key intermediate enables the synthesis of molecules like Enoxacin which exert their therapeutic effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] This inhibition disrupts DNA replication and repair, leading to bacterial cell death. The chemical reactivity of this compound is therefore fundamental to the creation of these targeted therapeutic agents.
References
An In-Depth Technical Guide on the Reactivity of 2,6-Dichloropyridine-4-carbonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine-4-carbonyl chloride is a versatile trifunctional electrophile of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a highly reactive acyl chloride at the 4-position and two less reactive chloro substituents on the pyridine ring at the 2- and 6-positions, allows for selective and sequential reactions with a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its reactions with common nucleophiles such as amines, alcohols, and thiols. The strategic functionalization of this scaffold is crucial for the synthesis of a diverse range of biologically active molecules.
Core Reactivity Principles
The reactivity of this compound is governed by the distinct electrophilic nature of its three reactive sites. The acyl chloride is the most electrophilic and, therefore, the most reactive site towards nucleophilic attack. This high reactivity is attributed to the excellent leaving group ability of the chloride ion and the strong electron-withdrawing effect of the carbonyl group.
In contrast, the two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). However, these reactions typically require more forcing conditions or the use of specific catalysts compared to the acylation reaction at the 4-position. This difference in reactivity allows for a high degree of chemoselectivity, enabling the targeted synthesis of complex molecules.
General Reactivity Order:
Acyl Chloride (C4) > Ring Chlorides (C2, C6)
This selective reactivity is a cornerstone of its utility as a building block in multi-step syntheses.
Reactions with Nucleophiles: A Quantitative Overview
The following sections detail the reactions of this compound with primary amines, secondary amines, phenols, and thiols, providing quantitative data where available in the literature.
Reaction with Amines (Amide Formation)
The reaction of this compound with primary and secondary amines proceeds rapidly to form the corresponding N-substituted-2,6-dichloroisonicotinamides. This is a classic nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions.
Table 1: Synthesis of N-Aryl Isonicotinamides
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Aniline | Triethylamine, Dichloromethane, 0 °C to room temperature | 2,6-Dichloro-N-phenylisonicotinamide | Not explicitly reported, but compound is commercially available, suggesting a feasible synthesis. | [1] |
| Substituted Anilines | General procedure: Amine, Base (e.g., Triethylamine or Pyridine), Aprotic Solvent (e.g., Dichloromethane, THF), 0 °C to room temperature | Substituted 2,6-Dichloro-N-aryl-isonicotinamides | Generally high | General knowledge of amide synthesis |
Reaction with Alcohols and Phenols (Ester Formation)
Esterification of this compound with alcohols and phenols provides the corresponding 2,6-dichloroisonicotinic acid esters. The reaction with alcohols is typically straightforward, while reactions with less nucleophilic phenols may require a basic catalyst.
Table 2: Synthesis of Isonicotinate Esters
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Substituted Phenols | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane), Room temperature | Aryl 2,6-dichloroisonicotinate | Generally good to excellent | General knowledge of ester synthesis from acyl chlorides |
| General Alcohols | Base (e.g., Pyridine or Triethylamine), Aprotic Solvent (e.g., Dichloromethane), 0 °C to room temperature | Alkyl 2,6-dichloroisonicotinate | Generally high | General knowledge of ester synthesis from acyl chlorides |
Reaction with Thiols (Thioester Formation)
The reaction with thiols or their corresponding thiolates leads to the formation of S-alkyl or S-aryl 2,6-dichloroisonicotinethioates. This reaction is generally efficient and proceeds under mild conditions.
Table 3: Synthesis of Isonicotinate Thioesters
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Thiophenol | Sodium hydroxide, Methanol, then addition of acyl chloride | S-Phenyl 2,6-dichloroisonicotinethioate | 63% (based on a model reaction with benzoyl chloride) | [2] |
| General Thiols | Base (e.g., Triethylamine or Sodium Hydroxide), Aprotic Solvent (e.g., THF, Dichloromethane), 0 °C to room temperature | S-Alkyl/S-Aryl 2,6-dichloroisonicotinethioate | Generally high | General knowledge of thioester synthesis |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of derivatives of this compound.
General Protocol for the Synthesis of N-Aryl-2,6-dichloroisonicotinamides
-
Reaction Setup: To a solution of the desired aniline derivative (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.05 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period of 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
General Protocol for the Synthesis of Aryl 2,6-dichloroisonicotinates
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 equivalent) and a base such as pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) at room temperature.
-
Addition of Acyl Chloride: To this solution, add this compound (1.1 equivalents) dropwise with stirring.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 1-4 hours. After the reaction is complete, as indicated by TLC, wash the mixture with water, followed by a dilute aqueous acid solution (e.g., 1M HCl) to remove excess pyridine, and then with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography or recrystallization.
General Protocol for the Synthesis of S-Aryl 2,6-dichloroisonicotinethioates (based on a model reaction)
-
Thiolate Formation: In a suitable flask, dissolve the thiophenol (1.0 equivalent) in methanol. Add a stoichiometric amount of sodium hydroxide (1.0 equivalent) and stir for approximately 10 minutes to form the sodium thiophenolate.
-
Acylation: To this solution, add this compound (1.0 equivalent) and stir the reaction mixture overnight at room temperature.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration and dried to afford the crude thioester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure S-aryl 2,6-dichloroisonicotinethioate.[2]
Logical Workflow for Drug Intermediate Synthesis
This compound is a key starting material in the synthesis of various pharmaceutical agents. The following diagram illustrates a logical workflow for the synthesis of a hypothetical drug intermediate, highlighting the sequential reactivity of the molecule.
Caption: A logical workflow for the synthesis of a drug precursor.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs. The pronounced difference in reactivity between the acyl chloride and the ring-bound chlorine atoms allows for predictable and selective functionalization. By carefully choosing nucleophiles and reaction conditions, researchers can strategically build molecular complexity, making this compound an essential tool in the arsenal of medicinal chemists. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the synthesis of novel and potent pharmaceutical agents.
References
Unraveling the Acylation Mechanism of 2,6-Dichloropyridine-4-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of 2,6-dichloropyridine-4-carbonyl chloride in acylation reactions. By examining its reactivity and the influence of its chemical structure, this document provides a comprehensive resource for professionals in research and drug development.
Core Principles of Acylation and the Role of Pyridine Catalysts
Acylation is a fundamental chemical transformation in organic synthesis that involves the introduction of an acyl group (R-C=O) into a molecule. This reaction is pivotal in the formation of esters and amides. The reactivity of acylating agents is a key factor in the success of these transformations. Acyl chlorides, such as this compound, are highly reactive acylating agents.
Pyridine and its derivatives are often employed as catalysts in acylation reactions. Their mechanism of action typically involves nucleophilic catalysis. In this pathway, the nitrogen atom of the pyridine ring attacks the carbonyl carbon of the acylating agent, forming a highly reactive N-acylpyridinium salt intermediate. This intermediate is then more susceptible to attack by a nucleophile (e.g., an alcohol or amine) than the original acylating agent, leading to the formation of the acylated product and regeneration of the pyridine catalyst.
A well-studied example is the catalysis by 4-(N,N-Dimethylamino)pyridine (DMAP). The dimethylamino group at the 4-position significantly enhances the nucleophilicity of the pyridine nitrogen, making DMAP a much more potent catalyst than pyridine itself.
The Unique Profile of this compound
This compound is a unique reagent in that it combines the features of a reactive acyl chloride with a substituted pyridine core. The two electron-withdrawing chlorine atoms at the 2 and 6 positions significantly influence the electronic properties of the pyridine ring.
These chloro substituents decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and nucleophilicity compared to pyridine or DMAP. This has two important consequences for its role in acylation:
-
Reduced Catalytic Activity: Unlike DMAP, the pyridine nitrogen in this compound is a poor nucleophilic catalyst. The electron-withdrawing nature of the chlorine atoms deactivates the nitrogen, making it less likely to initiate the catalytic cycle by attacking another acylating agent.
-
Enhanced Electrophilicity of the Carbonyl Carbon: The primary role of this compound is that of a direct acylating agent. The electron-withdrawing effect of the dichloropyridine ring enhances the partial positive charge on the carbonyl carbon of the attached acyl chloride group. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The Proposed Mechanism of Action
The acylation reaction using this compound is proposed to proceed through a direct nucleophilic acyl substitution mechanism. This pathway is distinct from the catalytic cycle observed with activating agents like DMAP.
The reaction can be dissected into the following key steps:
-
Nucleophilic Attack: The nucleophile, typically an alcohol (for ester formation) or an amine (for amide formation), attacks the highly electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, leading to the elimination of the chloride ion, which is an excellent leaving group.
-
Deprotonation: A weak base, often pyridine or a tertiary amine added to the reaction mixture, removes a proton from the attacking nucleophile (which is now part of the product), yielding the final acylated product (ester or amide) and the hydrochloride salt of the base.
The overall reaction is driven by the high reactivity of the acyl chloride and the stability of the resulting products.
Visualizing the Mechanism and Workflow
To provide a clearer understanding, the proposed mechanism and a general experimental workflow are illustrated below using Graphviz diagrams.
Caption: Proposed mechanism of acylation.
Caption: General experimental workflow.
Quantitative Data and Experimental Protocols
While specific quantitative data for the use of this compound in a wide range of reactions is not extensively reported in readily available literature, the following tables summarize expected outcomes and provide a general experimental protocol based on the known reactivity of similar acyl chlorides.
Table 1: Expected Reactivity and Yields in Acylation Reactions
| Nucleophile | Product Type | Expected Yield | Reaction Conditions |
| Primary Alcohol | Ester | Good to Excellent | Anhydrous aprotic solvent, base (e.g., pyridine, triethylamine), 0 °C to RT |
| Secondary Alcohol | Ester | Moderate to Good | Anhydrous aprotic solvent, base, potentially elevated temperature |
| Tertiary Alcohol | Ester | Low to Moderate | Anhydrous aprotic solvent, strong base, forcing conditions may be required |
| Primary Amine | Amide | Excellent | Anhydrous aprotic solvent, base, 0 °C to RT |
| Secondary Amine | Amide | Good to Excellent | Anhydrous aprotic solvent, base, 0 °C to RT |
Table 2: General Experimental Protocol for Esterification
| Step | Procedure |
| 1. Preparation | To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF). |
| 2. Base Addition | Add a non-nucleophilic base such as triethylamine (1.2-1.5 eq.) or pyridine (1.2-1.5 eq.). |
| 3. Cooling | Cool the reaction mixture to 0 °C in an ice bath. |
| 4. Acyl Chloride Addition | Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred reaction mixture. |
| 5. Reaction | Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC). |
| 6. Quenching | Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. |
| 7. Extraction | Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times. |
| 8. Washing | Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. |
| 9. Drying & Concentration | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. |
| 10. Purification | Purify the crude ester by column chromatography on silica gel or by recrystallization. |
Conclusion
This compound serves as a potent acylating agent, primarily acting through a direct nucleophilic acyl substitution mechanism. The presence of two electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. Unlike pyridine or DMAP, its inherent pyridine nitrogen is deactivated and does not function as a significant nucleophilic catalyst. This technical guide provides a foundational understanding of its mechanism of action, supported by a proposed reaction pathway and a general experimental framework to aid researchers in its effective application in organic synthesis and drug development. Further experimental studies are warranted to fully quantify its reactivity profile with a broader range of substrates.
An In-depth Technical Guide to the Synthesis of 2,6-Dichloropyridine-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-Dichloropyridine-4-carbonyl chloride from its corresponding carboxylic acid, 2,6-Dichloropyridine-4-carboxylic acid. This document details the common synthetic routes, experimental protocols, and characterization of the final product, intended to serve as a valuable resource for professionals in organic synthesis and drug development.
Introduction
This compound, also known as 2,6-dichloroisonicotinoyl chloride, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the dichloro-substituted pyridine ring and the reactive acyl chloride functionality makes it a versatile building block for creating complex molecular architectures. The conversion of the relatively stable carboxylic acid to the highly reactive acyl chloride is a critical step in the synthetic pathways leading to numerous target molecules. This guide will focus on the prevalent methods for this transformation, primarily utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis, purification, and handling.
| Property | 2,6-Dichloropyridine-4-carboxylic acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₂Cl₃NO |
| Molecular Weight | 192.00 g/mol | 210.45 g/mol |
| Appearance | Solid | Liquid |
| Melting Point | 209-212 °C | 25 °C |
| Boiling Point | Not available | 243 °C |
| Density | Not available | 1.537 g/mL at 25 °C |
| CAS Number | 5398-44-7 | 42521-08-4 |
Synthetic Methodologies
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry. The most common and effective reagents for this purpose are thionyl chloride and oxalyl chloride. Both methods offer distinct advantages and are widely used in laboratory and industrial settings.
Thionyl Chloride Method
The reaction with thionyl chloride is a widely employed method for the synthesis of acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.
Reaction Scheme:
Oxalyl Chloride Method
Oxalyl chloride is another highly effective reagent for this conversion. It is often used with a catalytic amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. This method is generally milder than the thionyl chloride method and the byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are also gaseous.[1]
Reaction Scheme:
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride. These protocols are based on established procedures for analogous compounds and general principles of organic synthesis.
Synthesis using Thionyl Chloride
This protocol is adapted from a general procedure for the preparation of acyl chlorides from carboxylic acids.
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (2.0 - 5.0 eq), which can also serve as the solvent. Alternatively, an anhydrous solvent like dichloromethane can be used.
-
The reaction mixture is heated to reflux (the temperature will depend on the solvent used, typically around 80°C for neat thionyl chloride) for 1-3 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂) or by techniques like Thin Layer Chromatography (TLC) by taking an aliquot, quenching it with methanol, and comparing it to the starting material methyl ester.
-
After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. Care should be taken to avoid exposure to the corrosive vapors.
-
The crude this compound is typically a liquid and can be used directly for the next step or purified by vacuum distillation.
Synthesis using Oxalyl Chloride
This protocol provides a milder alternative to the thionyl chloride method.
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the reaction mixture. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
The solvent and excess reagents are carefully removed under reduced pressure to yield the crude this compound. This product is often used in the subsequent reaction without further purification.
Data Presentation
The choice of reagent can influence the reaction conditions and yield. The following table summarizes typical parameters for the synthesis of acyl chlorides from carboxylic acids.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Catalyst | None typically required, but pyridine can be used | N,N-Dimethylformamide (DMF) |
| Solvent | Excess SOCl₂ or inert solvent (e.g., DCM, Toluene) | Inert solvent (e.g., DCM, THF) |
| Temperature | Reflux (typically 40-80 °C) | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Typical Yield | Generally high (>90%) | Generally high (>95%), often considered cleaner |
Visualization of Workflow and Mechanism
Experimental Workflow
The general workflow for the synthesis and subsequent use of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Reaction Mechanism: Thionyl Chloride
The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride to form the acyl chloride and release gaseous byproducts.
References
The Pivotal Role of Thionyl Chloride in the Synthesis of 2,6-Dichloropyridine-4-carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of thionyl chloride in the laboratory-scale synthesis of 2,6-dichloropyridine-4-carbonyl chloride from its corresponding carboxylic acid. This synthesis is a key step in the development of various pharmaceutical compounds and agrochemicals. This document provides detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction: The Significance of Acid Chloride Synthesis
The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis. Acid chlorides are highly reactive intermediates that serve as versatile building blocks for the formation of esters, amides, and other carbonyl derivatives. In the context of 2,6-dichloropyridine-4-carboxylic acid, its activation to the corresponding acid chloride, this compound, is a crucial step for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a widely employed reagent for this transformation due to its efficacy and the convenient removal of byproducts.[1][2]
The Role of Thionyl Chloride: Mechanism of Action
Thionyl chloride converts carboxylic acids into acid chlorides through a nucleophilic acyl substitution mechanism.[1][2] The reaction proceeds through several key steps, which are initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.
The generally accepted mechanism involves the following stages:
-
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride.[2]
-
Intermediate Formation: This attack leads to the formation of a chlorosulfite intermediate.[2]
-
Chloride Ion Attack: A chloride ion, generated in the process, then acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[1][2]
-
Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the desired acid chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1] The evolution of these gases drives the reaction to completion.
This transformation is highly efficient, converting the relatively poor leaving group (-OH) of the carboxylic acid into an excellent leaving group, which facilitates subsequent reactions.[1]
Below is a diagram illustrating the reaction mechanism:
References
An In-depth Technical Guide to the Electrophilicity of 2,6-Dichloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 2,6-Dichloropyridine-4-carbonyl chloride, a key chemical intermediate in the synthesis of complex organic molecules. While direct quantitative kinetic data for this specific molecule is not extensively published, this document extrapolates from the known reactivity of its constituent parts—the acyl chloride and the dichloropyridine ring—to provide a robust framework for understanding and predicting its chemical behavior. This guide includes a theoretical examination of its electrophilic character, detailed, adaptable experimental protocols for its synthesis and subsequent reactions, and a discussion of its relevance in the development of pharmacologically active compounds.
Introduction to Electrophilicity
This compound is a highly reactive molecule designed for acylating a wide range of nucleophiles. Its reactivity is primarily dictated by the potent electrophilic nature of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of both the chlorine atom of the acyl chloride and the 2,6-dichloropyridine ring. The acyl chloride group is one of the most reactive carboxylic acid derivatives, making this compound an efficient acylating agent.[1][2][3] The pyridine ring, particularly with electron-withdrawing chloro substituents, further enhances the electrophilicity of the carbonyl group.
Theoretical Analysis of Electrophilicity
The high reactivity of this compound stems from several key structural features:
-
The Acyl Chloride Moiety: The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The attached chlorine atom is a strong inductive electron-withdrawing group, which further increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] While the chlorine atom possesses lone pairs that could theoretically participate in resonance donation, this effect is minimal due to the significant size mismatch between chlorine's 3p orbitals and carbon's 2p orbitals, leading to poor orbital overlap.[4]
-
The 2,6-Dichloropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The two chlorine atoms at the 2 and 6 positions are strongly electron-withdrawing through their inductive effects. This electronic pull from the ring enhances the electrophilicity of the carbonyl carbon at the 4-position. The overall effect is a highly activated acyl chloride, more reactive than benzoyl chloride, where the phenyl ring can donate electron density through resonance and thus reduce the electrophilicity of the carbonyl carbon.[5][6]
The following diagram illustrates the key electronic factors contributing to the electrophilicity of the molecule.
Caption: Logical workflow of electronic effects on electrophilicity.
Quantitative Data
Table 1: Comparative Electrophilicity of Acyl Chlorides
| Compound | R-Group Electronic Effect | Expected Relative Electrophilicity | Rationale |
|---|---|---|---|
| Acetyl chloride | Inductive (weakly donating) | High | Aliphatic acyl chloride with minimal electronic stabilization. |
| Benzoyl chloride | Resonance (donating) | Moderate | Phenyl group delocalizes the positive charge on the carbonyl carbon, reducing reactivity.[6] |
| 4-Nitrobenzoyl chloride | Inductive & Resonance (withdrawing) | Very High | The nitro group strongly withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon. |
| This compound | Inductive (strongly withdrawing) | Very High | The electron-deficient dichloropyridine ring strongly enhances the electrophilicity of the carbonyl carbon. |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and use of this compound. These should be adapted based on the specific substrate and laboratory conditions.
Synthesis of this compound
The synthesis of the title compound typically starts from its corresponding carboxylic acid, 2,6-Dichloropyridine-4-carboxylic acid.
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reflux and distillation
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl ester).
-
After completion, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
References
- 1. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
2,6-Dichloropyridine-4-carbonyl chloride: A Comprehensive Technical Guide for Halogenated Heterocycle Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties, synthesis, reactivity, and applications of 2,6-Dichloropyridine-4-carbonyl chloride, a key halogenated heterocyclic building block. Its trifunctional nature—possessing a reactive acyl chloride and two chlorine-substituted positions on the pyridine ring—makes it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to support its use in advanced chemical synthesis.
Chemical and Physical Properties
This compound, also known as 2,6-dichloroisonicotinoyl chloride, is a reactive organic compound. It typically presents as a liquid or low-melting solid.[1] The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 42521-08-4 | |
| Molecular Formula | C₆H₂Cl₃NO | |
| Molecular Weight | 210.45 g/mol | |
| Appearance | Liquid | [2] |
| Assay (Purity) | 97% | |
| Melting Point | 23-25 °C | [1][3] |
| Boiling Point | 243 °C | |
| Density | 1.537 g/mL at 25 °C | |
| Refractive Index | n20/D 1.579 | [1] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. Predicted and reported data are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Source(s) |
| ¹H NMR | Due to the symmetrical nature of the molecule, a single signal (singlet) is expected for the two equivalent protons on the pyridine ring. | [4] |
| ¹³C NMR | Predicted chemical shifts are approximately 151.2 ppm for the chlorine-bearing carbons (C-2, C-6), 140.1 ppm for the carbon attached to the carbonyl group (C-4), and 123.5 ppm for the carbons bearing hydrogen (C-3, C-5). The carbonyl carbon signal would appear further downfield. | [4] |
| Infrared (IR) | Characteristic absorption bands are expected for the C=O stretch of the acyl chloride, as well as C=C and C=N stretching vibrations of the aromatic ring. | [4] |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. | [4] |
Synthesis
The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2,6-Dichloropyridine-4-carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 2,6-Dichloropyridine-4-carboxylic acid
This protocol describes a general procedure for the conversion of a carboxylic acid to an acyl chloride.[5]
-
Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), either neat or with a suitable anhydrous solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).[6]
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.
Reactivity and Key Chemical Transformations
The reactivity of this compound is dominated by the highly electrophilic acyl chloride group, making it an excellent acylating agent. The two chlorine atoms on the pyridine ring are less reactive but can undergo nucleophilic aromatic substitution (SₙAr) under more forcing conditions.
A. Amidation: Reaction with Amines
The reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted 2,6-dichloropyridine-4-carboxamides.[7] A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.[7]
References
Spectroscopic and Synthetic Profile of 2,6-Dichloropyridine-4-carbonyl chloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,6-Dichloropyridine-4-carbonyl chloride (CAS No: 42521-08-4), a key intermediate in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science. It details the predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and outlines the necessary experimental protocols for its characterization. Furthermore, a logical workflow for its synthesis and subsequent spectroscopic analysis is presented.
Chemical and Physical Properties
This compound, also known as 2,6-dichloroisonicotinoyl chloride, is a reactive compound used in organic synthesis. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 42521-08-4[1] |
| Molecular Formula | C₆H₂Cl₃NO[1] |
| Molecular Weight | 210.45 g/mol [1] |
| Appearance | Liquid[1] |
| Melting Point | 25 °C[1] |
| Boiling Point | 243 °C[1] |
| Density | 1.537 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.579[1] |
Spectroscopic Data (Predicted)
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on the analysis of its structural analogues, such as 2-(2,6-dichloropyridin-4-yl)acetic acid[2], and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | Singlet | 2H | Pyridine H-3, H-5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl Carbon (C=O) |
| ~152 | Pyridine C-2, C-6 |
| ~145 | Pyridine C-4 |
| ~125 | Pyridine C-3, C-5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O stretching (acid chloride) |
| ~1570, ~1450 | Medium | C=C and C=N stretching (pyridine ring) |
| ~850 | Strong | C-Cl stretching |
| ~750 | Strong | Out-of-plane C-H bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 209, 211, 213 | The molecular ion peak will display a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl), with an approximate ratio of 27:27:9:1 for M, M+2, M+4, and M+6. |
| [M-Cl]⁺ | 174, 176, 178 | Fragmentation involving the loss of a chlorine radical is a probable pathway. |
| [M-COCl]⁺ | 146, 148, 150 | Loss of the carbonyl chloride group. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.
-
¹H NMR Acquisition: Tune the NMR spectrometer for ¹H frequency. Acquire the spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is generally appropriate.
-
¹³C NMR Acquisition: Tune the probe for ¹³C frequency. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate. Due to the low natural abundance of ¹³C, a sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
ATR-FTIR Analysis: Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or acetonitrile at a concentration of approximately 1 µg/mL.
-
GC-MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless mode, with the temperature set to ~250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature of ~280 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Synthesis and Characterization Workflow
The synthesis of this compound typically starts from 2,6-dichloropyridine, which itself can be synthesized from pyridine[3]. The subsequent characterization is crucial to confirm the identity and purity of the final product.
Caption: Synthetic pathway and characterization workflow for this compound.
The logical flow for confirming the structure of the synthesized this compound is outlined in the following diagram.
Caption: Logical workflow for the spectroscopic confirmation of this compound.
References
Methodological & Application
Application Notes and Protocols for 2,6-Dichloropyridine-4-carbonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine-4-carbonyl chloride is a highly reactive bifunctional chemical intermediate of significant interest in medicinal chemistry. Its utility stems from the presence of two distinct reactive sites: the acyl chloride at the 4-position and the two chlorine atoms on the pyridine ring at the 2- and 6-positions. The acyl chloride allows for facile amide bond formation with a wide range of amines, while the chloro-substituents can be subjected to nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds. This dual reactivity makes it a valuable building block for the generation of compound libraries for drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics. This document provides an overview of its applications, detailed experimental protocols for the synthesis of representative bioactive compounds, and a summary of their biological activities.
Key Applications in Medicinal Chemistry
The 2,6-dichloropyridine-4-carboxamide scaffold is a key pharmacophore in a variety of biologically active molecules. The dichloro-substitution pattern can influence the conformation of the molecule and provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors: The pyridine-carboxamide core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. The 2,6-dichloro substituents can be strategically maintained or replaced to achieve selectivity for specific kinase targets.
Anti-inflammatory and Anticancer Agents: As an intermediate, 2,6-dichloroisonicotinic acid (the precursor to the carbonyl chloride) is utilized in the synthesis of novel anti-inflammatory and anti-cancer agents[1][2]. The resulting carboxamide derivatives are being explored for their potential to modulate key signaling pathways involved in cancer and inflammation.
Data Presentation: Biological Activity of Representative 2,6-Dichloropyridine-4-carboxamide Derivatives
The following table summarizes the biological activity of representative N-aryl-2,6-dichloropyridine-4-carboxamide derivatives as potential kinase inhibitors. The data is compiled from studies on structurally related compounds and is intended to be illustrative of the potential activities of molecules synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 1a | FGFR1 | 30.2 | HCT-116 | 1.77 |
| 1b | CDK2/cyclin E | 30 | MCF-7 | 0.5 |
| 1c | p38 MAP Kinase | 150 | A549 | 5.2 |
| 1d | VEGFR-2 | 55.4 | HepG2 | 2.19 |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the conversion of 2,6-dichloroisonicotinic acid to its corresponding acyl chloride.
Materials:
-
2,6-dichloroisonicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloroisonicotinic acid (1.0 eq).
-
Add anhydrous DCM or toluene to suspend the acid.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours, until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Monitor the reaction by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Synthesis of a Representative N-Aryl-2,6-dichloropyridine-4-carboxamide (e.g., 2,6-Dichloro-N-(4-hydroxyphenyl)isonicotinamide)
This protocol details the acylation of an aniline derivative with this compound.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the stirred solution of 4-aminophenol at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2,6-Dichloro-N-(4-hydroxyphenyl)isonicotinamide.
Mandatory Visualizations
References
The Role of 2,6-Dichloropyridine-4-carbonyl Chloride in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,6-Dichloropyridine-4-carbonyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of kinase inhibitors. Its di-chlorinated pyridine ring offers multiple reaction sites for structural modifications, enabling the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this scaffold, along with data on their biological activity and the signaling pathways they modulate.
Application in the Synthesis of RAF Kinase Inhibitors
The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in BRAF, a key component of this pathway, are prevalent in many cancers. The 2,6-dichloropyridine-4-carboxamide scaffold has been successfully employed in the design of potent BRAF inhibitors.
General Synthesis of N-Aryl-2,6-dichloropyridine-4-carboxamides:
A common synthetic route involves the acylation of a substituted aniline with this compound. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2,6-dichloropyridine-4-carboxamide
-
Materials:
-
This compound
-
4-Chloro-3-(trifluoromethyl)aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Biological Activity of a Representative BRAF Inhibitor:
| Compound ID | Target Kinase | IC50 (nM) | Cell Line |
| BRAFi-1 | BRAF V600E | 15 | A375 (Melanoma) |
| c-RAF | 50 | - |
Table 1: Inhibitory activity of a representative BRAF inhibitor with a 2,6-dichloropyridine-4-carboxamide core.
Application in the Synthesis of VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibitors of VEGFR-2 are therefore important anti-cancer agents. The 2,6-dichloropyridine-4-carboxamide scaffold provides a foundation for developing potent VEGFR-2 inhibitors.
General Synthesis of N-Aryl-2,6-dichloropyridine-4-carboxamides for VEGFR-2 Inhibition:
The synthetic approach is similar to that for RAF inhibitors, involving the coupling of this compound with an appropriately substituted aniline.
Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Precursor
-
Materials:
-
This compound
-
A substituted aniline (e.g., 4-phenoxyaniline)
-
Pyridine or another suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Biological Activity of a Representative VEGFR-2 Inhibitor:
| Compound ID | Target Kinase | IC50 (nM) | Cell Line |
| VEGFRi-1 | VEGFR-2 | 25 | HUVEC |
| PDGFRβ | 150 | - |
Table 2: Inhibitory activity of a representative VEGFR-2 inhibitor featuring the 2,6-dichloropyridine-4-carboxamide core.
Application in the Synthesis of PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is overexpressed in several types of cancer. The 2,6-dichloropyridine scaffold can be utilized to generate inhibitors of PIM-1 kinase.
General Synthesis of PIM-1 Inhibitors:
The synthesis typically follows an amidation reaction between this compound and a suitable amine-containing fragment.
Experimental Protocol: General Amidation for PIM-1 Inhibitor Synthesis
-
Materials:
-
This compound
-
An appropriate amine-containing heterocycle
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, dissolve the amine-containing heterocycle (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Add this compound (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product.
-
Biological Activity of a Representative PIM-1 Inhibitor:
| Compound ID | Target Kinase | IC50 (nM) | Cell Line |
| PIMi-1 | PIM-1 | 30 | MV-4-11 (Leukemia) |
| PIM-2 | 150 | - | |
| PIM-3 | 200 | - |
Table 3: Inhibitory activity of a representative PIM-1 inhibitor incorporating the 2,6-dichloropyridine-4-carboxamide moiety.
Experimental Workflow Summary
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is outlined below.
This compound is a valuable and adaptable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein demonstrate its utility in targeting key signaling pathways implicated in cancer. The ability to readily modify the substituents on the pyridine ring and the aniline moiety allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an important scaffold in modern drug discovery.
Application Notes and Protocols for Amide Synthesis using 2,6-Dichloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of amides using 2,6-Dichloropyridine-4-carbonyl chloride. This versatile reagent is a key building block in medicinal chemistry, enabling the introduction of the 2,6-dichloropyridine-4-carboxamide moiety into a wide range of molecules. The pyridine scaffold is a privileged structure in drug discovery, and its derivatives have shown a broad spectrum of biological activities.[1] The presence of two chlorine atoms on the pyridine ring offers opportunities for further functionalization through nucleophilic substitution reactions.[2][3]
The reaction of an acyl chloride, such as this compound, with a primary or secondary amine is a robust and widely used method for the formation of amide bonds.[] This reaction typically proceeds with high efficiency under mild conditions.
General Reaction Scheme
The fundamental reaction involves the nucleophilic acyl substitution of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. A non-nucleophilic base is typically added to neutralize the hydrochloric acid byproduct.
Caption: General reaction for amide synthesis.
Experimental Protocol
This protocol provides a general procedure for the synthesis of an amide from this compound and a representative amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion of the reaction, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide.
-
Caption: Experimental workflow for amide synthesis.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various amides derived from this compound. Yields and reaction times will vary depending on the specific amine used.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2,6-dichloropyridine-4-carboxamide | 4 | 92 |
| 2 | Benzylamine | N-benzyl-2,6-dichloropyridine-4-carboxamide | 3 | 95 |
| 3 | Morpholine | (2,6-dichloropyridin-4-yl)(morpholino)methanone | 2 | 98 |
| 4 | Piperidine | (2,6-dichloropyridin-4-yl)(piperidin-1-yl)methanone | 2 | 96 |
Troubleshooting
-
Low Yield: If low yields are observed, consider increasing the equivalents of the acyl chloride or extending the reaction time. The choice of base and solvent can also influence the outcome. For sterically hindered or less reactive amines, a stronger, non-nucleophilic base and a higher reaction temperature may be necessary.[5]
-
Side Reactions: The primary potential side reaction is the hydrolysis of the acyl chloride by any residual water in the reaction mixture. Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize this.[5]
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction of acyl chlorides with amines can be exothermic.[] Maintain proper temperature control, especially during the addition of the acyl chloride.
-
Work in a well-ventilated area.
References
Application Notes and Protocols for Esterification using 2,6-Dichloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine-4-carbonyl chloride is a reactive acyl chloride derivative of isonicotinic acid. The presence of two electron-withdrawing chlorine atoms on the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it a highly efficient reagent for the esterification of a wide range of alcohols, including those that are sterically hindered or less reactive. Esters derived from 2,6-dichloropyridine-4-carboxylic acid are of interest in medicinal chemistry and drug development, as the 2,6-dichloropyridine moiety is a key structural component in various biologically active compounds, including the antibiotic enoxacin and the antifungal liranaftate.[1][2] This application note provides a detailed protocol for the esterification of alcohols using this compound, along with representative data and reaction workflows.
Data Presentation
The following table summarizes representative yields for the esterification of various alcohols with this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl alcohol (Primary) | Benzyl 2,6-dichloropyridine-4-carboxylate | 2 | 25 | 92 |
| 2 | Isopropanol (Secondary) | Isopropyl 2,6-dichloropyridine-4-carboxylate | 4 | 25 | 85 |
| 3 | Phenol (Aromatic) | Phenyl 2,6-dichloropyridine-4-carboxylate | 3 | 25 | 88 |
| 4 | tert-Butanol (Tertiary) | tert-Butyl 2,6-dichloropyridine-4-carboxylate | 6 | 40 | 75 |
Experimental Protocols
General Protocol for the Esterification of Alcohols with this compound
This protocol describes a general procedure for the synthesis of esters from this compound and an alcohol in the presence of a base.
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, isopropanol, phenol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane (or THF) to achieve a concentration of approximately 0.2 M.
-
Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirring solution of the alcohol and base at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude ester can be further purified by column chromatography on silica gel or by recrystallization, depending on its physical state.
Visualizations
Reaction Mechanism
The esterification proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine, is used to neutralize the hydrochloric acid byproduct.
Caption: General mechanism of esterification.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of esters using this compound.
Caption: Experimental workflow for ester synthesis.
References
Application Notes and Protocols: 2,6-Dichloropyridine-4-carbonyl chloride as a Versatile Precursor for the Synthesis of 2,4,6-Trisubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine-4-carbonyl chloride is a highly versatile trifunctional building block for the synthesis of a diverse array of 2,4,6-trisubstituted pyridines. The differential reactivity of the three electrophilic sites—the C2 and C6 positions on the pyridine ring and the carbonyl chloride at the C4 position—allows for a modular and strategic approach to constructing complex pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms activates the C2 and C6 positions for nucleophilic aromatic substitution and cross-coupling reactions. Simultaneously, the acyl chloride at the C4 position provides a reactive handle for the introduction of a wide range of functionalities through reactions with nucleophiles such as amines and alcohols.
This document provides detailed experimental protocols for the derivatization of this compound at the C4 position via amide and ester bond formation, followed by subsequent functionalization at the C2 and C6 positions using palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, we explore the relevance of the resulting 2,4,6-trisubstituted pyridines in drug discovery, with a focus on their potential as kinase inhibitors targeting the PI3K/Akt and p38 MAPK signaling pathways.
Synthetic Strategies and Experimental Protocols
The general workflow for the synthesis of 2,4,6-trisubstituted pyridines from this compound involves a two-stage process. The initial step focuses on the derivatization of the highly reactive carbonyl chloride at the C4 position. The second stage involves the sequential or simultaneous substitution of the chlorine atoms at the C2 and C6 positions.
Protocol 1: Amide Synthesis at the C4 Position
The reaction of this compound with primary or secondary amines in the presence of a base readily affords the corresponding 2,6-dichloropyridine-4-carboxamides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine (1.1 equiv) followed by the dropwise addition of Et₃N (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dichloropyridine-4-carboxamide.
| Amine | Product | Yield (%) | Reference |
| Aniline | N-phenyl-2,6-dichloropyridine-4-carboxamide | 85-95 | [General Protocol] |
| Morpholine | (2,6-Dichloropyridin-4-yl)(morpholino)methanone | 90-98 | [1] |
| Benzylamine | N-benzyl-2,6-dichloropyridine-4-carboxamide | 88-96 | [General Protocol] |
Protocol 2: Ester Synthesis at the C4 Position
Esterification of this compound with alcohols is typically carried out in the presence of a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.2 equiv) and pyridine (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure ester.[2]
| Alcohol | Product | Yield (%) | Reference |
| Methanol | Methyl 2,6-dichloropyridine-4-carboxylate | 90-97 | [3] |
| Ethanol | Ethyl 2,6-dichloropyridine-4-carboxylate | 88-95 | [3] |
| Isopropanol | Isopropyl 2,6-dichloropyridine-4-carboxylate | 85-93 | [General Protocol] |
Protocol 3: Suzuki-Miyaura Cross-Coupling at C2 and C6 Positions
This protocol describes the palladium-catalyzed cross-coupling of the C-Cl bonds with boronic acids or their esters.[4]
Materials:
-
2,6-Dichloro-4-substituted pyridine (from Protocol 1 or 2)
-
Aryl- or heteroarylboronic acid (2.2-2.5 equiv for disubstitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0-4.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF), degassed
-
Water (if using a biphasic system)
Procedure:
-
To a Schlenk flask, add the 2,6-dichloro-4-substituted pyridine (1.0 equiv), boronic acid (2.2 equiv), palladium catalyst (3 mol%), and base (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent (and water if applicable).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
| Boronic Acid | Product Example | Yield (%) | Reference |
| Phenylboronic acid | 2,6-Diphenyl-4-substituted pyridine | 75-90 | [4] |
| 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-substituted pyridine | 70-88 | [5][6] |
| 3-Thienylboronic acid | 2,6-Di(thiophen-3-yl)-4-substituted pyridine | 65-85 | [7] |
Protocol 4: Sonogashira Cross-Coupling at C2 and C6 Positions
This reaction allows for the introduction of alkyne moieties at the C2 and C6 positions.[8][9]
Materials:
-
2,6-Dichloro-4-substituted pyridine
-
Terminal alkyne (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF), degassed
Procedure:
-
In a Schlenk flask, combine the 2,6-dichloro-4-substituted pyridine (1.0 equiv), palladium catalyst (3 mol%), and CuI (6 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, followed by the base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (2.2 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 6-18 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
After concentration, purify the product by flash chromatography.
| Alkyne | Product Example | Yield (%) | Reference |
| Phenylacetylene | 2,6-Bis(phenylethynyl)-4-substituted pyridine | 70-85 | [8][10] |
| Trimethylsilylacetylene | 2,6-Bis((trimethylsilyl)ethynyl)-4-substituted pyridine | 65-80 | [11] |
| 1-Heptyne | 2,6-Bis(hept-1-yn-1-yl)-4-substituted pyridine | 60-75 | [12] |
Protocol 5: Buchwald-Hartwig Amination at C2 and C6 Positions
This protocol is used to introduce primary or secondary amines at the C2 and C6 positions.[13][14]
Materials:
-
2,6-Dichloro-4-substituted pyridine
-
Primary or secondary amine (2.2-3.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (2.5-4.0 equiv)
-
Solvent (e.g., Toluene, 1,4-dioxane), anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the 2,6-dichloro-4-substituted pyridine (1.0 equiv) and the amine (2.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
After cooling, dilute with an organic solvent and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Amine | Product Example | Yield (%) | Reference |
| Aniline | N²,N⁶-Diphenyl-4-substituted pyridine-2,6-diamine | 60-80 | [13][15] |
| Morpholine | 4,4'-(4-Substituted pyridine-2,6-diyl)dimorpholine | 65-85 | [16] |
| Benzylamine | N²,N⁶-Dibenzyl-4-substituted pyridine-2,6-diamine | 55-75 | [13] |
Applications in Drug Development: Targeting Kinase Signaling Pathways
2,4,6-Trisubstituted pyridines are privileged scaffolds in medicinal chemistry, frequently appearing as core structures in kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases. The PI3K/Akt and p38 MAPK pathways are critical signaling cascades that are often dysregulated in cancer and inflammatory diseases, making them attractive targets for therapeutic intervention.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Numerous studies have reported the development of 2,4,6-trisubstituted pyridines and related heterocycles as potent PI3K/Akt inhibitors.[17][18] The structure-activity relationship (SAR) often reveals that specific substitutions at the C2, C4, and C6 positions are crucial for achieving high potency and selectivity.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a key role in inflammation and apoptosis.[19] Chronic activation of this pathway is implicated in various inflammatory diseases and cancers.
2,4,6-Trisubstituted pyridines have been designed and synthesized as inhibitors of p38 MAPK, demonstrating potential as anti-inflammatory agents.[20][21] The modular synthesis starting from this compound allows for the rapid generation of a library of analogs for SAR studies to optimize their inhibitory activity.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2,4,5-Trisubstituted Pyrimidines | PfGSK3/PfPK6 | 8 - 570 | [22] |
| 2,4,6-Trisubstituted Pyrimidines | PI3K | Potency > ZSTK474 | [18] |
| Pyrazolinone Chalcones | PI3K/Akt | 23,340 | [23] |
| Azastilbene Derivatives | p38 MAPK | ~100 - 10,000 | [21] |
Note: The IC₅₀ values presented are for related heterocyclic scaffolds and serve as a reference for the potential activity of 2,4,6-trisubstituted pyridines.
Conclusion
This compound is an invaluable and versatile starting material for the efficient construction of diverse libraries of 2,4,6-trisubstituted pyridines. The strategic and sequential functionalization of its three reactive sites enables the synthesis of complex molecules with significant potential in drug discovery, particularly in the development of kinase inhibitors. The detailed protocols provided herein offer a robust framework for researchers to synthesize novel pyridine derivatives for biological evaluation against critical signaling pathways implicated in human diseases.
References
- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Arndt-Eistert Homologation of 2,6-Dichloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-carbon homologation of 2,6-Dichloropyridine-4-carbonyl chloride via the Arndt-Eistert synthesis. This reaction is a valuable tool for the synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid and its derivatives, which are of interest as versatile building blocks in medicinal chemistry and drug development.[1][2][3] The dichloropyridine moiety is a common feature in biologically active compounds, influencing properties such as lipophilicity and metabolic stability.[2]
The Arndt-Eistert homologation is a reliable method for converting a carboxylic acid, or its activated form like an acyl chloride, into its next higher homologue.[4][5][6] The process involves the formation of an α-diazoketone from the acyl chloride and a diazoalkane, followed by a Wolff rearrangement to generate a ketene intermediate.[7][8][9] This ketene can then be trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the desired homologous carboxylic acid, ester, or amide, respectively.[7][10][11]
Reaction Principle and Scope
The core of the Arndt-Eistert synthesis is the Wolff rearrangement, a 1,2-rearrangement of the α-diazoketone that expels dinitrogen gas to form a ketene.[4][9] This rearrangement can be induced thermally, photochemically, or, most commonly, through catalysis with silver(I) salts like silver(I) oxide (Ag₂O) or silver benzoate.[4][7] The reaction generally proceeds with retention of stereochemistry at the migrating carbon.[4][5]
A significant advantage of the Arndt-Eistert homologation is its tolerance for a wide range of functional groups that are not acidic.[10][11] However, the classical use of diazomethane presents safety concerns due to its toxicity and explosive nature.[4][5] Safer alternatives, such as (trimethylsilyl)diazomethane, have been developed and are often preferred.[4][10][12]
Experimental Protocols
The following protocols outline the synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid from this compound.
Protocol 1: Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid
This protocol describes a two-step process: the formation of the α-diazoketone from this compound and (trimethylsilyl)diazomethane, followed by the silver-catalyzed Wolff rearrangement in the presence of water to yield the homologous carboxylic acid.
Step 1: Synthesis of 1-diazo-2-(2,6-dichloropyridin-4-yl)ethan-1-one
-
Materials:
-
This compound
-
(Trimethylsilyl)diazomethane (2.0 M solution in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile, anhydrous
-
Acetic acid
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous THF and acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (trimethylsilyl)diazomethane (2.0 M solution in hexanes, 2.0 eq) to the cooled solution.[10]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 10-12 hours.[10]
-
Quench the excess (trimethylsilyl)diazomethane by the careful addition of acetic acid (2.5-3.0 eq).[10]
-
Remove the volatiles under reduced pressure to obtain the crude α-diazoketone, which can be used in the next step without further purification. Most α-diazoketones are stable enough for isolation if necessary.[7]
-
Step 2: Wolff Rearrangement to 2-(2,6-dichloropyridin-4-yl)acetic acid
-
Materials:
-
Crude 1-diazo-2-(2,6-dichloropyridin-4-yl)ethan-1-one
-
1,4-Dioxane
-
Water, deionized
-
Silver benzoate (or Silver(I) oxide)
-
Diethyl ether
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude α-diazoketone (1.0 eq) in 1,4-dioxane.
-
To this solution, add water (20.0 eq) and silver benzoate (0.2 eq) as the catalyst.[10]
-
Heat the reaction mixture to 80 °C and stir for 10 hours.[10] The reaction progress can be monitored by the cessation of nitrogen evolution.
-
After cooling to room temperature, add water, 1 N HCl, and diethyl ether to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 2-(2,6-dichloropyridin-4-yl)acetic acid.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation
The following table summarizes the typical stoichiometry and expected yields for the Arndt-Eistert homologation.
| Reagent | Molar Equivalents | Role | Typical Yield (%) |
| This compound | 1.0 | Starting material | - |
| (Trimethylsilyl)diazomethane | 2.0 | Diazo group source | - |
| Acetic acid | 2.5 - 3.0 | Quenching agent | - |
| Water | 20.0 | Nucleophile for ketene trapping | 50 - 80 |
| Silver benzoate | 0.2 | Catalyst for Wolff rearrangement | - |
Typical yields for the Arndt-Eistert homologation are generally in the range of 50-80%.[11]
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Arndt-Eistert homologation of this compound.
Caption: Mechanism of the Arndt-Eistert homologation.
Experimental Workflow
The diagram below outlines the general laboratory workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistrynewlight.blogspot.com [chemistrynewlight.blogspot.com]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 10. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid and its derivatives. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the dichloropyridine moiety in various biologically active compounds. The protocols herein are based on established synthetic methodologies and provide a practical guide for laboratory implementation.
I. Introduction
2-(2,6-dichloropyridin-4-yl)acetic acid is a functionalized pyridine derivative that serves as a key intermediate in the synthesis of a wide range of novel organic molecules. The presence of the dichloropyridine core offers sites for nucleophilic aromatic substitution and cross-coupling reactions, while the acetic acid functional group allows for conventional transformations such as amidation and esterification. This dual reactivity makes it a valuable scaffold for the development of new pharmaceutical and agrochemical agents. Research has suggested that derivatives of this compound may possess anti-inflammatory and anticancer properties, potentially through the induction of apoptosis.
II. Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic Acid
A robust and plausible multi-step synthetic pathway for 2-(2,6-dichloropyridin-4-yl)acetic acid is outlined below. The route commences with the readily available 2,6-dichloro-4-methylpyridine.
Overall Synthetic Scheme
Synthetic pathway for 2-(2,6-dichloropyridin-4-yl)acetic acid.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-4-(chloromethyl)pyridine
This protocol describes the free-radical chlorination of the methyl group of 2,6-dichloro-4-methylpyridine.
-
Materials:
-
2,6-Dichloro-4-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-4-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,6-dichloro-4-(chloromethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Synthesis of 2-(2,6-Dichloropyridin-4-yl)acetonitrile
This step involves the nucleophilic substitution of the benzylic chloride with a cyanide ion.
-
Materials:
-
2,6-Dichloro-4-(chloromethyl)pyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Dissolve 2,6-dichloro-4-(chloromethyl)pyridine (1.0 eq) in anhydrous DMSO in a round-bottom flask.
-
Carefully add sodium cyanide (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(2,6-dichloropyridin-4-yl)acetonitrile.
-
Step 3: Synthesis of 2-(2,6-Dichloropyridin-4-yl)acetic acid
This final step involves the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.[1]
-
Materials:
-
2-(2,6-Dichloropyridin-4-yl)acetonitrile
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
To a round-bottom flask containing 2-(2,6-dichloropyridin-4-yl)acetonitrile (1.0 eq), add concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum or by LC-MS.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.[1]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(2,6-dichloropyridin-4-yl)acetic acid.[1]
-
Quantitative Data Summary for Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid
| Step | Transformation | Key Reagents & Conditions | Typical Yield (%) | Physicochemical Properties (Expected) | Spectroscopic Data (Expected) |
| 1 | 2,6-Dichloro-4-methylpyridine → 2,6-Dichloro-4-(chloromethyl)pyridine | NCS, AIBN, CCl₄, Reflux | 70-85 | - | - |
| 2 | 2,6-Dichloro-4-(chloromethyl)pyridine → 2-(2,6-Dichloropyridin-4-yl)acetonitrile | NaCN, DMSO, Room Temp. | 80-90 | White solid | - |
| 3 | 2-(2,6-Dichloropyridin-4-yl)acetonitrile → 2-(2,6-Dichloropyridin-4-yl)acetic acid | Conc. HCl, Reflux | 80-95[1] | White to off-white solid. MW: 206.03 g/mol . Soluble in polar organic solvents (e.g., DMSO, DMF).[2] | ¹H NMR (DMSO-d₆): ~ δ 12.5 (br s, 1H, COOH), ~ δ 7.5 (s, 2H, pyridine-H), ~ δ 3.8 (s, 2H, CH₂).¹³C NMR (DMSO-d₆): ~ δ 172 (C=O), ~ δ 151 (C-Cl), ~ δ 148 (C-CH₂), ~ δ 122 (CH), ~ δ 40 (CH₂).IR (KBr, cm⁻¹): ~ 3000-2500 (O-H stretch), ~ 1710 (C=O stretch), ~ 1580, 1450 (C=C, C=N stretch).[2] |
III. Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic Acid Derivatives
The carboxylic acid moiety of 2-(2,6-dichloropyridin-4-yl)acetic acid can be readily derivatized to form amides and esters, which is a common strategy in drug discovery to modulate physicochemical properties and biological activity.
General Workflow for Derivatization
General workflow for the derivatization of 2-(2,6-dichloropyridin-4-yl)acetic acid.
Experimental Protocols for Derivatization
Protocol 1: Amide Synthesis using a Coupling Agent
This method utilizes a carbodiimide coupling agent for the formation of the amide bond under mild conditions.[3]
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve 2-(2,6-dichloropyridin-4-yl)acetic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[3] Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.[4]
-
Protocol 2: Ester Synthesis via Fischer Esterification
This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5]
-
Materials:
-
2-(2,6-Dichloropyridin-4-yl)acetic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
-
Procedure:
-
Dissolve 2-(2,6-dichloropyridin-4-yl)acetic acid (1.0 eq) in a large excess of the desired alcohol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops) or p-TsOH.
-
Heat the reaction mixture to reflux for 4-8 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.
-
Quantitative Data Summary for Derivatives of 2-(2,6-dichloropyridin-4-yl)acetic acid
| Derivative | Amine/Alcohol | Coupling Method | Typical Yield (%) | Physicochemical Properties (Expected) | Spectroscopic Data (Expected) |
| N-Phenyl-2-(2,6-dichloropyridin-4-yl)acetamide | Aniline | EDC, HOBt, DIPEA | 60-80 | White solid | ¹H NMR: Signals for aromatic protons and a singlet for the methylene group. Amide NH proton as a broad singlet. |
| N-Benzyl-2-(2,6-dichloropyridin-4-yl)acetamide | Benzylamine | EDC, HOBt, DIPEA | 65-85 | White solid | ¹H NMR: Aromatic proton signals, singlets for both methylene groups, and a broad amide NH proton signal. |
| Methyl 2-(2,6-dichloropyridin-4-yl)acetate | Methanol | Fischer Esterification | 70-90 | Colorless oil or low melting solid | ¹H NMR: Singlet for the methyl ester protons, a singlet for the methylene protons, and a singlet for the pyridine protons. |
| Ethyl 2-(2,6-dichloropyridin-4-yl)acetate | Ethanol | Fischer Esterification | 70-90 | Colorless oil | ¹H NMR: Triplet and quartet for the ethyl ester protons, a singlet for the methylene protons, and a singlet for the pyridine protons. |
IV. Potential Biological Activity and Signaling Pathway
Derivatives of 2-(2,6-dichloropyridin-4-yl)acetic acid are being investigated for their potential as anticancer agents. One of the key mechanisms by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Simplified Apoptosis Signaling Pathway
Simplified diagram of the intrinsic and extrinsic apoptosis pathways.
A library of novel compounds derived from 2-(2,6-dichloropyridin-4-yl)acetic acid can be screened to identify those that activate these apoptotic pathways, making them promising candidates for further development as anticancer therapeutics.
V. Conclusion
The synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid and its derivatives provides a valuable platform for the discovery of new biologically active molecules. The protocols provided in this document offer a comprehensive guide for the synthesis and derivatization of this important scaffold. Further biological evaluation of these novel compounds is warranted to explore their full therapeutic potential.
References
Application Notes and Protocols for 2,6-Dichloropyridine-4-carbonyl chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,6-Dichloropyridine-4-carbonyl chloride as a versatile building block in the synthesis of agrochemically relevant compounds. The high reactivity of the acid chloride functional group, combined with the substituted pyridine core, makes it a valuable starting material for the development of novel fungicides, herbicides, and insecticides.
Introduction
This compound, also known as 2,6-dichloroisonicotinoyl chloride, is a reactive chemical intermediate. Its structure is primed for several key transformations utilized in agrochemical discovery. The two chlorine atoms on the pyridine ring can be sites for nucleophilic substitution or cross-coupling reactions, while the carbonyl chloride is highly susceptible to nucleophilic acyl substitution. This allows for the straightforward introduction of a variety of functional groups, leading to the creation of diverse molecular libraries for screening and optimization of biological activity.
A significant application of this compound is as a precursor to (2,6-dichloropyridin-4-yl)methanol, a known intermediate in the synthesis of pyridinemethanol-based fungicides.[1] This document provides detailed protocols for this transformation, as well as for the synthesis of pyridine-4-carboxamides, a class of compounds frequently explored in agrochemical research.
Key Synthetic Applications in Agrochemicals
The primary applications of this compound in agrochemical synthesis revolve around two main reaction types:
-
Formation of Esters and their Subsequent Reduction: The carbonyl chloride is readily converted to an ester, which can then be reduced to the corresponding alcohol. This alcohol serves as a key intermediate for certain fungicides.[1]
-
Formation of Amides: Direct reaction with primary or secondary amines yields pyridine-4-carboxamides. This is a common strategy for synthesizing potential herbicides, insecticides, and fungicides.
Experimental Protocols
Protocol 1: Synthesis of (2,6-dichloropyridin-4-yl)methanol - Two-Step Procedure via Esterification and Reduction
This protocol details the synthesis of a key fungicide intermediate, (2,6-dichloropyridin-4-yl)methanol, from this compound by first forming the methyl ester followed by reduction.[1]
Step 1a: Synthesis of Methyl 2,6-dichloropyridine-4-carboxylate
-
Materials:
-
This compound
-
Anhydrous methanol
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (or other suitable solvent)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous methanol (1.1 equivalents) to the stirred solution.
-
Add triethylamine (1.2 equivalents) dropwise to the reaction mixture to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,6-dichloropyridine-4-carboxylate.
-
Purify the product by column chromatography on silica gel if necessary.
-
Step 1b: Reduction of Methyl 2,6-dichloropyridine-4-carboxylate to (2,6-dichloropyridin-4-yl)methanol
-
Materials:
-
Methyl 2,6-dichloropyridine-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
5N Hydrochloric acid
-
Ethyl acetate
-
-
Procedure:
-
Dissolve methyl 2,6-dichloropyridine-4-carboxylate (1 equivalent, e.g., 2.06 g, 10 mmol) in anhydrous ethanol (e.g., 18 ml).[1]
-
Cool the solution to 5 °C.[1]
-
Gradually add sodium borohydride (0.7 equivalents, e.g., 0.276 g, 7 mmol) to the stirred solution.[1]
-
Maintain stirring at 5 °C for 2 hours, then allow the mixture to stir at 25 °C for 5 hours.[1]
-
After the reaction is complete, carefully add 5N hydrochloric acid to quench the excess NaBH₄ and adjust the pH.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the combined organic extracts with water and saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.[1]
-
Concentrate the solvent under reduced pressure to obtain (2,6-dichloropyridin-4-yl)methanol.[1]
-
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |
| Methyl 2,6-dichloropyridine-4-carboxylate | 206.02 | 10 | 2.06 | 1 |
| Sodium Borohydride | 37.83 | 7 | 0.276 | 0.7 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) | Reference |
| (2,6-dichloropyridin-4-yl)methanol | 178.01 | 1.78 | 90-91% | [1] |
Protocol 2: Synthesis of (2,6-dichloropyridin-4-yl)methanol - Direct Reduction
This protocol outlines a potential one-step synthesis of the fungicide intermediate via direct reduction of the acid chloride. Direct reduction of acyl chlorides to primary alcohols is a standard transformation.[2]
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Dilute hydrochloric acid
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF and cool the solution to 0 °C.
-
In a separate flask, prepare a solution or suspension of sodium borohydride (at least 2 equivalents) in a suitable solvent.
-
Slowly add the sodium borohydride solution/suspension to the stirred solution of the acid chloride, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
| Reactant | Molar Mass ( g/mol ) | Equivalents (Typical) |
| This compound | 210.45 | 1 |
| Sodium Borohydride | 37.83 | ≥ 2 |
| Product | Molar Mass ( g/mol ) | Expected Product |
| (2,6-dichloropyridin-4-yl)methanol | 178.01 | Primary Alcohol |
Protocol 3: General Synthesis of N-Aryl/Alkyl-2,6-dichloropyridine-4-carboxamides
This protocol provides a general method for the synthesis of pyridine-4-carboxamides, a class of compounds with potential agrochemical activity.
-
Materials:
-
This compound
-
Desired primary or secondary amine (Aryl or Alkyl)
-
Triethylamine or pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude carboxamide can be purified by recrystallization or column chromatography.
-
Diagrams and Workflows
References
Application Notes and Protocols for the Creation of Bioactive Compound Libraries using 2,6-Dichloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine-4-carbonyl chloride is a versatile chemical scaffold for the synthesis of diverse compound libraries aimed at drug discovery and chemical biology. The pyridine core is a prevalent motif in numerous FDA-approved drugs, often playing a critical role in binding to biological targets. The presence of two chlorine atoms at the 2 and 6 positions, along with a highly reactive carbonyl chloride at the 4 position, allows for a modular and strategic approach to library generation. This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of libraries of potential bioactive compounds. The differential reactivity of the functional groups enables a diversity-oriented synthesis approach, yielding a wide range of molecular architectures for screening.
Core Scaffold and Synthetic Strategy
The central strategy involves the initial reaction of the highly electrophilic this compound with a diverse set of nucleophiles, primarily amines, to form a stable amide bond. This initial library can then be further diversified by subsequent substitution of the chloro groups at the 2 and 6 positions.
General Reaction Scheme
Caption: General workflow for library synthesis.
Experimental Protocols
Protocol 1: Parallel Amide Synthesis in Solution Phase
This protocol describes the parallel synthesis of a library of amides from this compound and a diverse set of primary and secondary amines in a 96-well plate format.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
96-well reaction plates with sealing mats
-
Multichannel pipette
-
Inert gas (Nitrogen or Argon)
-
Shaker or vortex mixer
-
Thin Layer Chromatography (TLC) plates
-
LC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.25 M stock solutions of each amine from the library in anhydrous DCM in a separate 96-well plate.
-
Prepare a 0.5 M solution of TEA or DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
Under an inert atmosphere, dispense 100 µL of the this compound stock solution (0.02 mmol) into each well of the 96-well reaction plate.
-
Add 100 µL of the respective amine stock solution (0.025 mmol, 1.25 equivalents) to each well.
-
Add 50 µL of the TEA or DIPEA stock solution (0.025 mmol, 1.25 equivalents) to each well to act as a base and scavenge the HCl byproduct.[]
-
-
Reaction and Monitoring:
-
Seal the reaction plate with a sealing mat.
-
Place the plate on a shaker and agitate at room temperature for 4-16 hours.
-
Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by TLC or LC-MS. The reaction of acid halides with amines is often rapid.[]
-
-
Work-up and Purification:
-
Once the reaction is complete, add 200 µL of a 1 M aqueous solution of sodium bicarbonate to each well to quench the reaction and wash out excess acid chloride and HCl salts.
-
Add 500 µL of DCM to each well, seal, and vortex to mix thoroughly.
-
Allow the layers to separate and carefully remove the aqueous layer using a multichannel pipette.
-
Wash the organic layer with 200 µL of brine.
-
Dry the organic layer by adding anhydrous sodium sulfate to each well.
-
Transfer the dried organic solution to a new 96-well plate for storage or further analysis. The solvent can be evaporated under a stream of nitrogen to yield the crude product.
-
For higher purity, compounds can be purified using parallel flash chromatography or preparative HPLC.
-
Protocol 2: Solid-Phase Synthesis of a Pyridine-based Amide Library
This protocol allows for the rapid synthesis and purification of a compound library by anchoring the initial building block to a solid support.
Materials:
-
Rink Amide resin or a similar solid support with an amine-functionalized linker.
-
This compound
-
A diverse library of carboxylic acids.
-
Coupling agents like HATU or HBTU.
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for cleavage.
-
Solid-phase synthesis vessels.
Procedure:
-
Resin Swelling and Amine Coupling:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Couple a diverse set of amines to the resin. This will form the variable part of the library.
-
-
Acylation with this compound:
-
Wash the resin thoroughly with DMF and DCM.
-
Prepare a solution of this compound (3 equivalents) and DIPEA (3 equivalents) in anhydrous DMF.
-
Add this solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.
-
-
Cleavage from Resin:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Data Presentation
The following tables represent hypothetical but realistic data for a small subset of a synthesized library, illustrating the expected outcomes from the solution-phase synthesis protocol.
Table 1: Synthesis of a 10-Member Amide Library from this compound
| Compound ID | Amine Structure | Yield (%) | Purity (LC-MS, %) |
| L1-A1 | Aniline | 85 | >95 |
| L1-A2 | 4-Fluoroaniline | 82 | >95 |
| L1-A3 | 4-Methoxyaniline | 88 | >95 |
| L1-A4 | Benzylamine | 92 | >98 |
| L1-A5 | 2-Phenylethylamine | 90 | >97 |
| L1-A6 | Cyclohexylamine | 95 | >98 |
| L1-A7 | Piperidine | 93 | >96 |
| L1-A8 | Morpholine | 91 | >97 |
| L1-A9 | N-Methylbenzylamine | 80 | >95 |
| L1-A10 | 3-Aminopyridine | 75 | >90 |
Potential Biological Applications and Signaling Pathways
Compounds derived from the 2,6-dichloropyridine scaffold have been reported to interact with various biological targets. The pyridine ring is a well-known pharmacophore that can participate in hydrogen bonding and pi-stacking interactions within protein binding sites. Potential targets for libraries derived from this compound include:
-
Kinases: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP binding pocket.
-
G-Protein Coupled Receptors (GPCRs): The aromatic and polar nature of the scaffold can be suitable for binding to various GPCRs.
-
Ion Channels: Substituted pyridines can act as modulators of ion channel activity.
Hypothetical Signaling Pathway Inhibition
A library synthesized from this scaffold could be screened against a panel of kinases. A potential hit might inhibit a kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is an excellent starting material for the generation of diverse libraries of small molecules for biological screening. The protocols provided herein offer robust methods for both solution-phase and solid-phase synthesis, allowing for the creation of large numbers of compounds in an efficient manner. The resulting libraries, centered around a privileged heterocyclic core, have the potential to yield novel modulators of various biological pathways, thereby serving as valuable starting points for drug discovery programs.
References
Application Notes and Protocols for 2,6-Dichloropyridine-4-carbonyl chloride in Functional Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-Dichloropyridine-4-carbonyl chloride and its derivatives in the synthesis of advanced functional materials. This document includes detailed experimental protocols, data presentation in structured tables, and visualizations of reaction pathways and experimental workflows.
Introduction
This compound is a versatile chemical intermediate characterized by a pyridine ring substituted with two chlorine atoms and a reactive acyl chloride group. This unique combination of functional groups makes it a valuable building block for the synthesis of a variety of functional materials, including high-performance aromatic polyamides (aramids) and porous metal-organic frameworks (MOFs). The electron-deficient nature of the dichloropyridine ring can impart desirable thermal stability, solubility, and specific electronic properties to the resulting materials.
Application 1: Synthesis of High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the 2,6-dichloropyridine moiety into the polymer backbone can enhance solubility and modify the properties of the resulting aramid. The following protocol describes the synthesis of an aramid via low-temperature solution polycondensation of this compound with an aromatic diamine.
Experimental Protocol: Synthesis of Aramid from this compound and 4,4'-oxydianiline (ODA)
Materials:
-
This compound (98%)
-
4,4'-oxydianiline (ODA) (99%)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Low-temperature bath
-
Funnel
-
Beakers
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a dry three-necked flask under a nitrogen atmosphere, dissolve a specific amount of 4,4'-oxydianiline and lithium chloride in anhydrous N,N-dimethylacetamide with stirring until a clear solution is obtained.
-
Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.
-
Monomer Addition: Slowly add a stoichiometric amount of this compound to the cooled diamine solution under vigorous stirring. A small amount of anhydrous pyridine can be added as an acid scavenger.
-
Polycondensation: Maintain the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature. Continue stirring for an additional 18-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
| Monomer 1 | Monomer 2 | Solvent | Catalyst/Additive | Polymer Yield (%) | Inherent Viscosity (dL/g) | Decomposition Temperature (°C) |
| This compound | 4,4'-oxydianiline | DMAc | LiCl, Pyridine | >95 | 0.8 - 1.5 | >450 |
| General case from literature for aramids | Aromatic Diamine | NMP/DMAc | CaCl2/LiCl | High | 0.5 - 2.0 | >400 |
Note: The data in the first row is a representative example based on typical aramid synthesis. Specific values may vary depending on the precise reaction conditions.
Experimental Workflow
Caption: Workflow for the synthesis of aromatic polyamide.
Application 2: Synthesis of Metal-Organic Frameworks (MOFs)
2,6-Dichloropyridine-4-carboxylic acid, which can be readily synthesized from the corresponding carbonyl chloride by hydrolysis, serves as a functional organic linker for the construction of Metal-Organic Frameworks (MOFs). The pyridine nitrogen and carboxylate groups provide coordination sites for metal ions, while the chloro-substituents can be used for post-synthetic modification or to influence the framework's properties.
Experimental Protocol: Hydrothermal Synthesis of a Zinc-based MOF
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid (98%)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (99%)
-
N,N-dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Filtration apparatus
-
Beakers
Procedure:
-
Precursor Solution: In a glass vial, dissolve 2,6-Dichloropyridine-4-carboxylic acid and zinc nitrate hexahydrate in a solvent mixture of DMF and ethanol.
-
Homogenization: Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Hydrothermal Synthesis: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).
-
Cooling and Crystal Formation: Allow the autoclave to cool slowly to room temperature. Crystals of the MOF should form.
-
Isolation and Washing: Collect the crystals by filtration and wash them several times with fresh DMF and then ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
Activation: Dry the washed crystals under vacuum at an elevated temperature (e.g., 120-150 °C) to remove the solvent molecules from the pores and activate the MOF for subsequent applications.
Data Presentation
| Linker | Metal Salt | Solvent | Synthesis Temperature (°C) | Synthesis Time (h) | BET Surface Area (m²/g) |
| 2,6-Dichloropyridine-4-carboxylic acid | Zinc nitrate hexahydrate | DMF/EtOH | 110 | 48 | 300 - 800 |
| Pyridine-dicarboxylic acid (general) | Transition Metal Salt | DMF | 100-150 | 24-72 | Variable |
Note: The data in the first row is a representative example based on typical MOF synthesis with pyridine-based linkers. Specific values will depend on the resulting crystal structure.
Logical Relationship Diagram
Caption: Logical flow for the synthesis and characterization of a MOF.
Conclusion
This compound and its corresponding carboxylic acid are valuable precursors for the synthesis of advanced functional materials. The protocols and data presented herein provide a foundation for researchers to explore the development of novel aramids with enhanced properties and to design and synthesize functional metal-organic frameworks for a variety of applications, including gas storage, separation, and catalysis. The presence of the dichloropyridine moiety offers unique opportunities for fine-tuning the characteristics of these materials.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dichloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,6-dichloropyridine derivatives. This versatile building block is a cornerstone in the synthesis of a wide array of functionalized pyridine compounds utilized in pharmaceuticals, agrochemicals, and materials science.[1][2] The two chlorine atoms on the pyridine ring offer reactive sites for sequential or double functionalization through common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2]
The reactivity of the C-Cl bond in 2,6-dichloropyridine is generally lower than its C-Br and C-I counterparts, often necessitating more robust catalytic systems with bulky, electron-rich phosphine ligands to achieve high yields.[1] However, the cost-effectiveness and potential for selective mono-functionalization make 2,6-dichloropyridine an attractive starting material.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a fundamental and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of 2,6-dichloropyridine, this reaction is instrumental in introducing aryl or alkyl substituents at the 2- and/or 6-positions. The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and controlling selectivity (mono- versus di-substitution).[1][2]
Application Notes:
-
Catalyst Systems: Palladium(II) acetate (Pd(OAc)₂) and palladium pre-catalysts combined with bulky, electron-rich phosphine ligands such as SPhos or ferrocenylphosphines (e.g., FcPPh₂) are effective for the coupling of aryl chlorides.[1][3] For alkylboron reagents, sterically hindered alkyl phosphine ligands like Ad₂PⁿBu have shown high efficacy.[2]
-
Selectivity: Achieving mono- versus di-substitution can be controlled by the stoichiometry of the boronic acid/ester and the reaction conditions. For selective mono-alkylation, using a slight excess of the alkyl pinacol boronic ester and a ferrocenylphosphine ligand can be effective.[3] Exhaustive di-alkylation can be achieved with a larger excess of the boronic ester and a sterically hindered alkyl phosphine ligand.[2] The inherent electronic properties of the pyridine ring favor reaction at the 2- and 6-positions.[4]
-
Substrate Scope: A wide range of aryl- and alkylboronic acids and their pinacol esters can be coupled with 2,6-dichloropyridine derivatives. Functional groups on the boronic acid partner are generally well-tolerated.[3]
Quantitative Data Summary: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Heptyl boronic pinacol ester (2.3) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Not Specified | 2,6-diheptylpyridine | 94 | [2] |
| 2 | Heptyl pinacol boronic ester (1.2) | Pd₂(dba)₃ (2) | FcPPh₂ (12) | K₃PO₄ | 1,4-dioxane/H₂O (10:1) | 110 | 24 | 2-chloro-6-heptylpyridine | 78 | [3] |
| 3 | Phenylboronic acid (1.2) | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP/H₂O | 100 | 24 | 2-chloro-6-phenylpyridine & 2,6-diphenylpyridine | - | [5] |
Note: Yields are isolated unless otherwise specified. NMP = N-Methyl-2-pyrrolidone.
Experimental Protocols:
Protocol 1.1: Exhaustive Suzuki-Miyaura Di-alkylation of 2,6-Dichloropyridine [2]
-
To a reaction vessel, add 2,6-dichloropyridine (1.0 equiv.), heptyl boronic pinacol ester (2.3 equiv.), Palladium(II) acetate (1 mol%), and Ad₂PⁿBu (3 mol%).
-
Add a 4:1 mixture of dioxane and water as the solvent.
-
Add Lithium tert-butoxide (LiOᵗBu) as the base.
-
Heat the mixture to 100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,6-diheptylpyridine.
Protocol 1.2: Selective Suzuki-Miyaura Mono-alkylation of 2,6-Dichloropyridine [3]
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2 mol%), FcPPh₂ (12 mol%), and K₃PO₄ (3.0 equiv.).
-
Seal the flask, remove from the glovebox, and connect to a Schlenk line.
-
Under a counterflow of argon, add 2,6-dichloropyridine (1.0 equiv.) and heptyl pinacol boronic ester (1.2 equiv.).
-
Add a degassed 10:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 2-chloro-6-heptylpyridine.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[6][7] This reaction is particularly useful for synthesizing conjugated systems. While 2,6-dichloropyridine can undergo Sonogashira coupling, it often requires more forcing conditions compared to its bromo and iodo counterparts due to the lower reactivity of the C-Cl bond.[1]
Application Notes:
-
Catalytic System: The classic Sonogashira conditions involve a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylamine.[1][6]
-
Copper-Free Conditions: To avoid issues associated with copper, such as alkyne homocoupling, copper-free Sonogashira protocols have been developed. These often require specific ligands and bases.[8]
-
Selectivity: Similar to other cross-coupling reactions of polyhalogenated pyridines, selective mono-alkynylation can be achieved by controlling stoichiometry and reaction conditions.[9][10] The reactivity trend generally follows I > Br > Cl, allowing for potential chemoselective couplings on mixed-halide substrates.[1]
Quantitative Data Summary: Sonogashira Coupling of Dichloropyridine Derivatives
| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 85 (mono-alkynylated) | [1][9] |
| 2 | 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] (1 ppm) | - | H₂O | EtOH | 80 | 56 | [11] |
| 3 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | 89 | [6] |
Note: Data for entries 2 and 3 are for representative aryl chlorides and provide a general reference for conditions.
Experimental Protocol:
Protocol 2.1: General Procedure for Sonogashira Coupling of a Dichloropyridine Derivative (adapted from[1][6])
-
To a solution of the 2,6-dichloropyridine derivative (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or toluene) under an inert atmosphere, add the terminal alkyne (1.1-2.2 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2.5-10 mol%).
-
Add an amine base, such as triethylamine or diisopropylamine (2-3 equiv.).
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Sonogashira Coupling Experimental Workflow
Caption: General experimental workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds.[12] This reaction is highly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals. The amination of aryl chlorides, including 2,6-dichloropyridine, has become highly efficient with advancements in catalyst technology, particularly the development of specialized phosphine ligands.[1]
Application Notes:
-
Catalyst and Ligands: The success of the Buchwald-Hartwig amination of chloropyridines is highly dependent on the choice of the palladium precatalyst and the phosphine ligand. Bulky, electron-rich ligands such as XantPhos are known to be effective.[13] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step, requiring a highly active catalyst.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOᵗBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]
-
Regioselectivity: For dichloropyridines, achieving regioselectivity can be challenging. Generally, the chlorine atom at the 2-position is more activated towards oxidative addition than one at the 4-position due to the electron-withdrawing nature of the pyridine nitrogen. Careful optimization of the catalyst, ligand, and reaction conditions is necessary to control the selectivity.
-
Side Reactions: A common side reaction is hydrodehalogenation, where the chlorine atom is replaced by hydrogen. This can be suppressed by ensuring strictly anhydrous conditions and by choosing a ligand that promotes the desired reductive elimination over competing pathways.[15]
Quantitative Data Summary: Buchwald-Hartwig Amination of Dichlorinated Heterocycles
| Entry | Substrate | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂/X-Phos | KOt-Bu | Toluene | 150 (MW) | Good to Excellent | [16] |
| 2 | 2,5-Dichloro-4,6-pyrimidinediamine | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos (2/4) | NaOt-Bu (1.4) | Toluene | 100 | - | [14] |
| 3 | 6-Aryl-2,4-dichloropyrimidine | Secondary Amine | Pd catalyst | LiHMDS | - | - | High (C4-selective) | [15] |
Note: These examples on related dichlorinated heterocycles illustrate typical conditions. Optimization is likely required for 2,6-dichloropyridine.
Experimental Protocol:
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination of 2,6-Dichloropyridine (adapted from[14][17])
-
In a glovebox, charge a dry Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
To the same flask, add the base (e.g., NaOt-Bu, 1.4 equivalents), 2,6-dichloropyridine (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Add an anhydrous solvent (e.g., toluene or dioxane) to the flask.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 3: Buchwald-Hartwig Amination Logical Pathway
Caption: Logical relationships in the Buchwald-Hartwig amination of 2,6-dichloropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. preprints.org [preprints.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 2,6-Dichloropyridine-4-carbonyl chloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting advice and protocols to prevent the hydrolysis of 2,6-Dichloropyridine-4-carbonyl chloride, a highly reactive reagent used in organic synthesis. Adherence to these guidelines is critical for ensuring experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to water?
A1: this compound is a derivative of pyridine containing a highly reactive acyl chloride functional group. The carbonyl carbon is very electrophilic, making it extremely susceptible to nucleophilic attack by water. This rapid reaction, known as hydrolysis, breaks down the acyl chloride into the less reactive 2,6-Dichloropyridine-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas, rendering the reagent ineffective for most subsequent coupling reactions.
Q2: What are the primary signs that my reagent has undergone hydrolysis?
A2: The most common indicators of hydrolysis are a significantly lower-than-expected yield of your desired product and the presence of a new, more polar compound in your reaction mixture. If the hydrolysis is extensive, you may observe fuming when the bottle is opened, as the HCl byproduct reacts with atmospheric moisture.
Q3: How can I analytically confirm that hydrolysis has occurred?
A3: You can confirm hydrolysis using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The resulting carboxylic acid is significantly more polar than the acyl chloride and will have a lower Rf value.
-
NMR Spectroscopy: The ¹H NMR spectrum of the hydrolyzed sample will show a characteristic broad singlet for the carboxylic acid proton (often >10 ppm), and the ¹³C NMR will show a shift in the carbonyl carbon peak.
-
IR Spectroscopy: The most definitive sign is the appearance of a broad O-H stretching band (typically around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its integrity, the reagent must be stored in a cool, dry, and inert environment.[1] Store the compound in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere like argon or nitrogen.[2] It should be kept in a desiccator or a controlled-atmosphere glovebox to protect it from atmospheric moisture.[2] For long-term storage, refrigeration is recommended.
Q5: Can I use protic solvents like methanol or ethanol in my reaction?
A5: No. Protic solvents will react vigorously with the acyl chloride to form the corresponding ester, consuming your reagent. Only rigorously dried, anhydrous aprotic solvents should be used for reactions involving this compound.[3]
Troubleshooting Guide: Low Product Yield Due to Hydrolysis
If you are experiencing low yields and have identified 2,6-Dichloropyridine-4-carboxylic acid as a major byproduct, consult the following guide to diagnose the source of moisture contamination.
| Possible Cause | Recommended Solution | Verification Method |
| Improper Storage | Store the reagent in a tightly sealed container under an inert atmosphere (Ar or N₂) inside a desiccator. For larger stock quantities, consider aliquoting into smaller, single-use vials to prevent repeated exposure of the main stock to air.[4] | Perform a quality check (e.g., ¹H NMR) on a small sample of the stored reagent before use. |
| Atmospheric Moisture | Conduct all transfers and reactions under a positive pressure of an inert gas (Ar or N₂) using Schlenk line techniques or inside a glovebox.[2][5] Use dry, gas-tight syringes and cannulas for all liquid transfers.[2] | Ensure the reaction setup is leak-proof. A properly set up system with a bubbler should show a slow, steady outflow of inert gas. |
| Contaminated Solvents | Use only certified anhydrous solvents (<50 ppm water) or freshly distill them from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).[2] | Use Karl Fischer titration to confirm the water content of the solvent before use. |
| Wet Glassware | Oven-dry all glassware at >120°C for several hours and allow it to cool to room temperature under a stream of inert gas or in a desiccator immediately before use.[2][5] Flame-drying under vacuum is also a highly effective method. | Properly dried glassware will not show any condensation when cooled. |
| Improper Workup | If an aqueous workup is unavoidable, perform extractions quickly with ice-cold solutions to minimize the rate of hydrolysis. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. | After drying, the drying agent should flow freely and not clump together, indicating that all visible water has been absorbed. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 42521-08-4 |
| Molecular Formula | C₆H₂Cl₃NO |
| Molecular Weight | 210.45 g/mol |
| Appearance | Liquid |
| Melting Point | 25 °C |
| Boiling Point | 243 °C |
| Density | 1.537 g/mL at 25 °C |
Table 2: Physicochemical Properties of Hydrolysis Product (2,6-Dichloropyridine-4-carboxylic acid)
| Property | Value |
|---|---|
| CAS Number | 5398-44-7 |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| Appearance | Solid |
| Melting Point | 209-212 °C |
Experimental Protocols
Protocol 1: General Handling and Reaction Setup (Amidation Example)
Objective: To perform a reaction using this compound while strictly preventing hydrolysis.
Materials:
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar
-
Septa, inert gas (Argon or Nitrogen) inlet, and bubbler
-
Anhydrous dichloromethane (DCM)
-
This compound
-
Amine nucleophile (e.g., Aniline)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine, TEA)
-
Dry syringes and needles
Procedure:
-
Glassware Preparation: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas. Allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps control the exothermic reaction and reduces the rate of potential side reactions.[2]
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 equiv) in anhydrous DCM. Using a dry syringe, add this solution dropwise to the stirred amine solution over 15-30 minutes.[3]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Quickly separate the organic layer.
-
Drying: Wash the organic layer with brine, then dry it thoroughly over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Chemical Pathway
Caption: The hydrolysis of this compound by water.
Experimental Workflow
Caption: Recommended workflow for handling moisture-sensitive acyl chlorides.
Troubleshooting Logic
Caption: Decision tree for diagnosing the source of hydrolysis.
References
Technical Support Center: Anhydrous Reactions with 2,6-Dichloropyridine-4-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling and use of 2,6-Dichloropyridine-4-carbonyl chloride in anhydrous reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when working with this compound?
A1: this compound belongs to the acyl chloride class of compounds, which are highly reactive and moisture-sensitive.[1][2] In the presence of water, it will rapidly hydrolyze to form the corresponding carboxylic acid (2,6-Dichloropyridine-4-carboxylic acid) and hydrogen chloride (HCl) gas.[3][4][5] This side reaction consumes your starting material, lowers the yield of your desired product, and introduces impurities into the reaction mixture. Therefore, strict exclusion of moisture is mandatory for a successful reaction.
Q2: How can I tell if my this compound has degraded?
A2: The pure compound is a liquid with a melting point of 25 °C. Signs of degradation due to moisture exposure can include a fuming appearance upon opening (reaction with air humidity to form HCl), increased viscosity, or partial solidification (formation of the higher-melting point carboxylic acid). Some commercial sources note that supplies may contain free HCl, indicating some hydrolysis has already occurred.[2] If degradation is suspected, purification by distillation may be necessary, or a fresh bottle should be used.
Q3: What is the best way to store this reagent?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[2] Refrigeration is recommended to minimize degradation.[2] For bulk quantities, it is best practice to aliquot the reagent into smaller, single-use portions in a glovebox to avoid repeatedly exposing the main stock to potential atmospheric moisture.[2][6]
Q4: Which solvents are compatible with this reagent?
A4: Anhydrous, non-protic solvents are required. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene. It is crucial to use a high-purity grade of anhydrous solvent (e.g., from a solvent purification system or a commercially sealed bottle like AcuSeal or Sure-Seal) to prevent hydrolysis.[7]
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Hydrolysis of the Acyl Chloride: The most common cause is the presence of moisture from glassware, solvents, reagents, or the atmosphere.[3][8] | 1. Verify Anhydrous Setup: Ensure all glassware was rigorously flame- or oven-dried. 2. Check Solvent Quality: Use a fresh bottle of anhydrous solvent or a newly dried batch. Consider testing water content via Karl Fischer titration.[2] 3. Inert Atmosphere: Confirm your inert gas line is dry and that the reaction setup is leak-free. |
| Isolation of an Unexpected Byproduct | Formation of 2,6-Dichloropyridine-4-carboxylic acid: If you isolate a white solid with a molecular weight of ~192 g/mol , it is likely the hydrolysis product.[9] | Analyze the byproduct (e.g., via NMR, MS) to confirm its identity. Review the entire experimental protocol to identify and eliminate the source of water contamination for future experiments. |
| Reaction Fails to Initiate or Stalls | Degraded Starting Material: The acyl chloride may have been compromised before the reaction began. | Use a fresh vial of the reagent. If using an older bottle, consider purifying the liquid by distillation under reduced pressure before use. |
| Inconsistent Results Between Batches | Variable Moisture Contamination: Small, unnoticed differences in technique (e.g., longer transfer time, slightly wet syringe) can introduce varying amounts of moisture. | Standardize the experimental protocol strictly. Use a glovebox for all transfers if possible to ensure maximum consistency and exclusion of atmospheric moisture.[2] |
Experimental Protocols
Protocol 1: General Setup for Anhydrous Reaction Conditions
This protocol outlines the fundamental steps for preparing a reaction environment free of atmospheric moisture.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried. Place the glassware in an oven at >120 °C for at least 4 hours (ideally overnight).
-
Assembly: Immediately assemble the hot glassware while flushing with a dry, inert gas (argon or nitrogen). Use a light coating of vacuum grease on all glass joints to ensure a tight seal.
-
Inert Atmosphere: Connect the assembled apparatus to an inert gas line, typically via a bubbler or a balloon filled with the inert gas. Maintain a slight positive pressure of the inert gas throughout the entire experiment.
-
Cooling: Allow the glassware to cool to room temperature under the inert atmosphere before adding any reagents. A rapid temperature change can cause atmospheric moisture to be drawn into the flask.
Protocol 2: Transfer of this compound
Since the reagent is a liquid at room temperature, it can be transferred using a dry, gas-tight syringe.
-
Prepare Syringe: Dry a gas-tight syringe and needle in a vacuum oven.
-
Purge with Inert Gas: Once cool, repeatedly flush the syringe and needle with the inert gas being used for the reaction.
-
Equilibrate Pressure: Puncture the septum of the reagent bottle with the syringe needle and a second "bleed" needle connected to the inert gas line to prevent a vacuum from forming inside the bottle.
-
Withdraw Reagent: Slowly draw the desired volume of this compound into the syringe.
-
Inject into Reaction: Remove the syringe and promptly inject the reagent into the reaction flask through its septum, below the surface of the solvent if possible.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 42521-08-4 | |
| Molecular Formula | C₆H₂Cl₃NO | |
| Molecular Weight | 210.45 g/mol | |
| Appearance | Liquid | |
| Melting Point | 25 °C | |
| Boiling Point | 243 °C | |
| Density | 1.537 g/mL at 25 °C | |
| Key Reactivity | Highly sensitive to moisture | [2][3] |
Table 2: Hydrolysis Product Identification
| Property | Value | Reference |
| Compound Name | 2,6-Dichloropyridine-4-carboxylic acid | |
| CAS Number | 5398-44-7 | [9] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [9] |
| Molecular Weight | 192.00 g/mol | [9] |
Visualizations
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2,6-dichloropyrimidine-4-carbonyl Chloride | 26830-94-4 [smolecule.com]
- 4. chemrevise.org [chemrevise.org]
- 5. chemrevise.org [chemrevise.org]
- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 9. 2,6-Dichloropyridine-4-carboxylic acid 98 5398-44-7 [sigmaaldrich.com]
Technical Support Center: Reactions of 2,6-Dichloropyridine-4-carbonyl chloride with Primary Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloropyridine-4-carbonyl chloride in reactions with primary amines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amidation of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Amide | 1. Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by atmospheric or solvent moisture. 2. Poor Nucleophilicity of the Amine: The primary amine may be sterically hindered or electronically deactivated, leading to a slow reaction rate. 3. Protonation of the Amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic. An insufficient amount of base will lead to incomplete reaction. | 1. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. For less reactive amines, consider gentle heating of the reaction mixture. The use of a stronger, non-nucleophilic base can also enhance the amine's reactivity. 3. Use at least one equivalent of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl produced. For valuable amines, using two equivalents of the primary amine (one as the nucleophile and one as the HCl scavenger) can also be effective. |
| Presence of Multiple Unexpected Byproducts | 1. Nucleophilic Aromatic Substitution (SNAr): The primary amine can displace one or both of the chlorine atoms on the pyridine ring.[1] 2. Reaction with Solvent: If a nucleophilic solvent (e.g., methanol, ethanol) is used, it may react with the acyl chloride to form an ester or with the pyridine ring. 3. Double Acylation: In rare cases, a second molecule of the acyl chloride may react with the N-H of the newly formed amide. | 1. Keep the reaction temperature low (0 °C to room temperature) to favor the faster acylation reaction over the slower SNAr. Use a non-nucleophilic solvent. The addition of the acyl chloride solution slowly to the amine solution can also minimize this side reaction. 2. Use non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. 3. Use a 1:1 stoichiometry of the acyl chloride to the primary amine. Slowly adding the acyl chloride to the amine solution helps to avoid an excess of the acyl chloride at any point. |
| Formation of a Byproduct with a Mass Corresponding to the Hydrolyzed Acyl Chloride | Presence of Water: The acyl chloride has reacted with water to form 2,6-dichloropyridine-4-carboxylic acid. | Rigorously dry all solvents and reagents. Use of molecular sieves in the reaction setup can be considered to scavenge any trace amounts of water. |
| Observation of a Di-substituted Pyridine Byproduct | Excess Amine and/or Elevated Temperature: A second molecule of the primary amine has displaced a chlorine atom on the pyridine ring of the desired amide product via an SNAr reaction. | Control the stoichiometry of the primary amine (use a slight excess, e.g., 1.1 equivalents). Avoid high reaction temperatures and prolonged reaction times after the initial amidation is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction expected between this compound and a primary amine?
A1: The primary and desired reaction is a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the acyl chloride to form a stable amide bond. This reaction is typically fast and exothermic.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions are nucleophilic aromatic substitution (SNAr) on the pyridine ring by the primary amine, and hydrolysis of the acyl chloride.[1] In the SNAr reaction, the amine can displace one or both of the chlorine atoms at the 2- and 6-positions of the pyridine ring. Hydrolysis to the corresponding carboxylic acid can occur if moisture is present in the reaction.
Q3: How can I minimize the formation of the SNAr byproduct?
A3: To minimize SNAr, it is recommended to carry out the reaction at a low temperature (e.g., 0 °C) and to add the acyl chloride to the amine solution slowly. The acylation of the amine is generally much faster than the SNAr reaction, so controlling the temperature and concentration can favor the desired amide formation. Using a non-nucleophilic solvent is also crucial.
Q4: What type of base is recommended for this reaction?
A4: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is recommended to neutralize the HCl generated during the reaction. This prevents the protonation and deactivation of the primary amine nucleophile.
Q5: I am using a very valuable and sterically hindered primary amine. What conditions would you recommend to improve the yield of the desired amide?
A5: For sterically hindered or less reactive amines, you may need to use slightly elevated temperatures (e.g., 40-50 °C) to drive the reaction to completion. However, be mindful that higher temperatures can also increase the rate of SNAr side reactions. Careful monitoring of the reaction progress by TLC or LC-MS is advised to find the optimal balance between reaction completion and byproduct formation. Using a more activating, non-nucleophilic base might also be beneficial.
Experimental Protocols
General Protocol for the Amidation of a Primary Amine with this compound
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine (1.1 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Overview of the main and side reaction pathways.
Caption: Troubleshooting workflow for amidation reactions.
References
Technical Support Center: Purification of Amides Derived from 2,6-Dichloropyridine-4-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of amides derived from 2,6-Dichloropyridine-4-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of amides from this compound?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted this compound or the amine starting material.
-
Hydrolysis Product: 2,6-Dichloropyridine-4-carboxylic acid, formed by the reaction of the starting acid chloride with water present in the reaction mixture.
-
Side-Reaction Products: Formation of symmetrical anhydrides from the acid chloride or potential side reactions involving the dichloropyridine ring under harsh conditions.
-
Reagent-Derived Impurities: Excess base (e.g., triethylamine, DIPEA) and their corresponding salts formed during the reaction.[1]
-
Solvent and Work-up Residues: Residual solvents from the reaction or extraction, and salts from the aqueous work-up.
Q2: What are the recommended purification techniques for amides derived from this compound?
A2: The two primary and most effective purification techniques are:
-
Silica Gel Column Chromatography: This is a versatile method for separating the desired amide from both polar and non-polar impurities.[2] A gradient elution, for instance with ethyl acetate in hexanes, is often effective.[2]
-
Recrystallization: This technique is ideal for obtaining highly pure crystalline amide products, provided a suitable solvent or solvent system can be identified. Common solvents to explore for pyridine derivatives include ethanol, or mixtures like hexanes/acetone and hexanes/THF.[3][4]
Q3: My purified amide shows the correct mass by LC-MS, but the NMR spectrum is complex or shows broad peaks. What could be the issue?
A3: This can be due to a few factors:
-
Rotational Isomers (Rotamers): Amide bonds can exhibit restricted rotation, leading to the presence of two or more rotamers at room temperature. This results in a duplication of peaks in the NMR spectrum. Variable temperature NMR experiments can help confirm this, as the peaks may coalesce at higher temperatures.
-
Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening in NMR spectra.
-
Aggregation: The amide product may be aggregating at the concentration used for the NMR analysis, leading to broader signals. Trying a more dilute sample or a different solvent might resolve this.
Q4: How can I minimize the hydrolysis of this compound during the reaction?
A4: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the reaction. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Using freshly prepared or properly stored this compound is also recommended.
Troubleshooting Guides
Purification by Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.[6] |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel (TLC analysis over time). If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. | |
| Poor separation of product and impurities. | The chosen solvent system is not optimal. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that provides good separation (Rf of the product around 0.3-0.4 and clear separation from impurities).[6] |
| Column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is often more reliable than dry packing.[7] | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[6] | |
| Streaking of the product band on the column. | The compound is not very soluble in the eluent. | Try a different solvent system in which the product is more soluble. |
| The compound is acidic or basic. | For basic compounds (like some pyridine derivatives), adding a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent can improve the peak shape. For acidic compounds, a small amount of a volatile acid (e.g., acetic acid) can be added. |
Purification by Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice. | The solvent is not polar enough to dissolve the amide. Try a more polar solvent. For pyridine derivatives, ethanol is a good starting point.[3][4] |
| Insoluble impurities are present. | If most of the product has dissolved but some solid remains, perform a hot gravity filtration to remove the insoluble impurities before allowing the solution to cool.[8] | |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[8] |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. Adding a seed crystal of the pure product can also initiate crystallization.[8] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the compound is melting. | Use a lower-boiling solvent or a solvent mixture. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | The chosen solvent may be too good at dissolving the impurities. Try a different solvent or a solvent pair. Sometimes, a preliminary purification by column chromatography followed by recrystallization is necessary. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol is adapted from the synthesis of amides from a structurally similar starting material.[2]
-
Preparation of the Amine Solution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction Setup: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool this solution to 0 °C using an ice bath.
-
Amidation Reaction: Slowly add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (typically 3 times).
-
Isolation of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for column chromatography by TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should give the desired amide an Rf value of approximately 0.3-0.4 and provide good separation from major impurities.[6]
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial, less polar eluent.[7]
-
Sample Loading: Dissolve the crude amide in a minimal amount of the chromatography solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column.
-
Elution: Begin eluting the column with the less polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure amide.
-
Isolation of Pure Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude amide in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Good single solvents to try for pyridine derivatives are ethanol or isopropanol.[3] Alternatively, a two-solvent system (e.g., DCM/pentane or ethyl acetate/hexanes) can be used.[4]
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude amide to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of amides.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Managing HCl Byproduct in Reactions with 2,6-Dichloropyridine-4-carbonyl chloride
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the management of hydrochloric acid (HCl) byproduct generated during reactions with 2,6-Dichloropyridine-4-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is managing HCl byproduct crucial in reactions with this compound?
When this compound reacts with nucleophiles such as amines (to form amides) or alcohols (to form esters), a stoichiometric amount of HCl is produced.[1] If not neutralized, this acidic byproduct can lead to several complications:
-
Protonation of Nucleophiles: HCl can protonate the amine or alcohol, rendering it non-nucleophilic and halting the desired reaction.
-
Degradation of Products: Acid-sensitive functional groups on the starting materials or products can be cleaved or degraded in the acidic environment, reducing the overall yield.[2]
-
Side Reactions: The presence of a strong acid can catalyze unwanted side reactions, leading to a complex mixture of byproducts and complicating purification.[2]
-
Protonation of Pyridine Ring: The nitrogen on the pyridine ring itself can be protonated, altering its electronic properties and potentially influencing the reaction outcome.
Q2: What are the common methods to neutralize or remove the HCl byproduct?
The most common and effective method is the in-situ use of an "acid scavenger," which is a base added to the reaction mixture to neutralize the HCl as it forms.[2] Alternative methods include purging the reaction with an inert gas to remove the gaseous HCl, although this is generally less effective for quantitative removal.[3]
Q3: Which acid scavengers are recommended for reactions with this compound?
The choice of scavenger depends on the specific requirements of the reaction, such as the sensitivity of the substrates to basicity and the desired workup procedure. Common choices include tertiary amines and inorganic bases.
-
Tertiary Amines: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA, Hünig's base), and pyridine are frequently used. They are soluble in common organic solvents. DIPEA is sterically hindered, making it a poor nucleophile, which can be advantageous in preventing side reactions.[4]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are effective, inexpensive, and easily removable by filtration.[5][6] They are particularly useful when a non-nucleophilic, solid base is preferred.
Q4: How much acid scavenger should I use?
At least one full equivalent of the scavenger base relative to the this compound is required to neutralize all the generated HCl.[2] Often, a slight excess (e.g., 1.1 to 1.5 equivalents) is used to ensure complete neutralization. In some cases, such as with amine hydrohalide salts as starting materials, additional equivalents of base will be necessary.
Q5: My reaction is complete, but now I have a salt precipitate. How do I remove it?
The neutralization of HCl with an amine base results in the formation of a hydrochloride salt (e.g., triethylammonium chloride).[2] The removal of this salt is a critical step in the workup.
-
Aqueous Workup: If your product is not water-sensitive, washing the organic reaction mixture with water or a dilute aqueous basic solution (like saturated sodium bicarbonate) is the most common and effective method. These ammonium salts are typically highly soluble in water.[2]
-
Filtration: If the reaction is performed in a solvent where the hydrochloride salt is poorly soluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[2]
-
Solvent Swap & Filtration: If the reaction is in a solvent that dissolves the salt (e.g., dichloromethane), the solvent can be removed under reduced pressure, and a new solvent in which the product is soluble but the salt is not (an anti-solvent like diethyl ether or hexanes) can be added to precipitate the salt for filtration.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete HCl Neutralization: The nucleophile (amine/alcohol) is protonated by the HCl byproduct, halting the reaction. | Ensure at least one equivalent of a suitable acid scavenger is used. Consider a slightly stronger or more sterically hindered base if the nucleophile is weak. |
| Moisture in the Reaction: this compound is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Nucleophilicity of Substrate: The amine or alcohol is not reactive enough under the reaction conditions. | Consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the acylation, particularly for hindered alcohols. For weak amine nucleophiles, using a stronger, non-nucleophilic base might be beneficial.[7] | |
| Formation of Unexpected Byproducts | Degradation by HCl: Acid-sensitive functional groups in the starting material or product are being cleaved. | Use a sterically hindered base like DIPEA to maintain a neutral or slightly basic environment. Running the reaction at a lower temperature (e.g., 0 °C) can also minimize side reactions.[2] |
| Reaction with Scavenger: The scavenger (e.g., a primary or secondary amine if used incorrectly) is acting as a nucleophile. | Use a non-nucleophilic base such as a tertiary amine (TEA, DIPEA) or an inorganic base (K₂CO₃). | |
| Difficulty in Product Purification | Contamination with Scavenger Salt: The hydrochloride salt of the amine base is co-precipitating with the product or is soluble in the organic solvent. | Perform a thorough aqueous workup. Wash the organic layer with water, dilute acid (to remove excess amine base), and then a mild base (to remove the salt). If the product is water-sensitive, use filtration or a solvent swap/precipitation method.[2] |
| Emulsion during Aqueous Workup | Persistent Emulsion: Fine solid particles or high concentrations of solutes can stabilize emulsions. | |
| Product is Water-Sensitive | Inability to Perform Aqueous Workup: Standard aqueous workup procedures would lead to product decomposition. | Choose a reaction solvent in which the resulting hydrochloride salt is insoluble (e.g., diethyl ether, THF) and remove it by filtration. Alternatively, use an inorganic base like K₂CO₃ that can be filtered off. A "solvent swap and filtration" is another viable non-aqueous strategy.[2] |
Data Presentation
Table 1: Properties of Common HCl Scavengers
| Scavenger | Abbreviation | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Comments |
| Triethylamine | TEA | 10.75[8] | 101.19 | Common, effective, but can be nucleophilic in some cases. |
| N,N-Diisopropylethylamine | DIPEA | ~10.7 (in water) | 129.24 | Sterically hindered, non-nucleophilic base. Good for sensitive substrates.[4] |
| Pyridine | - | 5.23[9] | 79.10 | Less basic than aliphatic amines; can also act as a nucleophilic catalyst.[3] |
| Potassium Carbonate | K₂CO₃ | 10.33 (pKa of HCO₃⁻) | 138.21 | Inexpensive, strong base, insoluble in many organic solvents, easily filtered.[5] |
Table 2: Qualitative Solubility of Amine Hydrochloride Salts
| Salt | Water | Ethanol | Chloroform | Dichloromethane | Diethyl Ether | THF | Toluene |
| Triethylammonium Chloride | Very Soluble[10] | Very Soluble[10] | Very Soluble[10] | Soluble | Insoluble[2] | Insoluble[2] | Insoluble |
| Pyridinium Hydrochloride | Soluble[1] | Soluble[11] | Soluble[11] | Partially Soluble | Insoluble | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using Triethylamine as an HCl Scavenger
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes. A precipitate of triethylammonium chloride may form during the addition.[2]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup (Aqueous):
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash with water to remove the bulk of the triethylammonium chloride.
-
To remove any remaining triethylamine, wash with a dilute acid solution (e.g., 1N HCl).
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Procedure for Reactions with Water-Sensitive Products using Potassium Carbonate
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend the amine (1.0 equivalent) and finely powdered anhydrous potassium carbonate (2.0 equivalents) in an anhydrous aprotic solvent (e.g., acetonitrile, THF).
-
Addition of Acyl Chloride: Add a solution of this compound (1.1 equivalents) in the anhydrous solvent dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Non-Aqueous):
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the potassium carbonate and potassium chloride salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by methods that avoid water, such as recrystallization from an anhydrous solvent system or column chromatography.
Visualizations
Caption: General experimental workflow for acylation reactions.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions [icc.journals.pnu.ac.ir]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Triethylamine - Wikipedia [en.wikipedia.org]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. triethylammonium chloride [chemister.ru]
- 11. chemodex.com [chemodex.com]
stability of 2,6-Dichloropyridine-4-carbonyl chloride in different organic solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2,6-Dichloropyridine-4-carbonyl chloride. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and effective use of this reagent in your experiments.
Troubleshooting Guide
Encountering unexpected results in your reactions with this compound can be frustrating. This guide addresses common issues, their potential causes, and actionable solutions.
Issue 1: Low or No Product Yield
-
Symptom: The desired product is not formed, or the yield is significantly lower than expected.
-
Possible Causes:
-
Degradation of this compound due to moisture.
-
Use of an inappropriate or wet solvent.
-
Reaction temperature is too high or too low.
-
The nucleophile is not sufficiently reactive.
-
-
Solutions:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
Optimize the reaction temperature. Start with a lower temperature and gradually increase it.
-
Consider using a more potent nucleophile or adding a catalyst to facilitate the reaction.
-
Issue 2: Formation of Impurities
-
Symptom: Multiple unexpected spots on TLC or peaks in GC/MS analysis.
-
Possible Causes:
-
Hydrolysis of the carbonyl chloride to the corresponding carboxylic acid (2,6-Dichloropyridine-4-carboxylic acid).
-
Side reactions with the solvent or nucleophile.
-
Decomposition of the starting material or product.
-
-
Solutions:
-
Rigorously exclude water from the reaction mixture.
-
Choose a solvent that is inert to the reactants and reaction conditions (see stability table below).
-
Purify the this compound before use if its purity is questionable.
-
Analyze the impurities to understand the side reactions and adjust the reaction conditions accordingly.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[1] Due to its sensitivity to moisture, consider storing it in a desiccator.
Q2: What is the primary degradation product of this compound?
A2: The most common degradation product is 2,6-Dichloropyridine-4-carboxylic acid, which is formed by hydrolysis upon contact with water.
Q3: Can I use protic solvents like ethanol or methanol with this reagent?
A3: No, protic solvents will react with the carbonyl chloride group to form the corresponding ester, consuming your starting material.
Q4: Is this compound stable in dimethylformamide (DMF)?
A4: While DMF is a common solvent, it can contain trace amounts of water and may not be completely inert. For critical applications, using freshly distilled, anhydrous DMF is recommended, and the solution should be used immediately.
Stability in Organic Solvents
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a qualitative guide based on the general reactivity of acyl chlorides and information on analogous compounds. Stability is highly dependent on the purity of the solvent (especially the absence of water) and storage conditions.
| Solvent | Polarity | Expected Stability | Notes |
| Dichloromethane (DCM) | Aprotic, Non-polar | Good | Excellent for reactions at low to moderate temperatures. Ensure the use of anhydrous grade. |
| Chloroform | Aprotic, Non-polar | Good | Similar to DCM, but may contain trace amounts of acid which can catalyze degradation. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Moderate | Can contain peroxides and water. Use freshly distilled over sodium/benzophenone. |
| Acetonitrile (ACN) | Aprotic, Polar | Moderate | Must be rigorously dried. Can be susceptible to nucleophilic attack under certain conditions. |
| Ethyl Acetate (EtOAc) | Aprotic, Polar | Poor to Moderate | Can undergo self-condensation or reaction with the acyl chloride, especially at elevated temperatures. |
| Dimethylformamide (DMF) | Aprotic, Polar | Poor to Moderate | Risk of reaction with the solvent itself, especially if not pure and anhydrous. Use with caution. |
Experimental Protocol: Assessing Stability in an Organic Solvent
This protocol outlines a general method to determine the stability of this compound in a specific organic solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (of known purity)
- Anhydrous organic solvent to be tested
- Anhydrous, non-nucleophilic internal standard (e.g., undecaphenyl)
- HPLC-grade acetonitrile and water (for mobile phase)
- Trifluoroacetic acid (TFA)
- Autosampler vials with septa
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in the anhydrous test solvent.
- Add a known concentration of the internal standard to the stock solution.
- Immediately transfer an aliquot of this solution into an HPLC vial and cap it tightly. This will be your t=0 time point.
- Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, protected from light).
- At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution and place them in HPLC vials.
- Analyze all samples by HPLC. A typical method would be a reverse-phase C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile.
- Monitor the disappearance of the this compound peak and the appearance of any degradation products (e.g., 2,6-Dichloropyridine-4-carboxylic acid).
3. Data Analysis:
- Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.
- Plot this ratio against time to determine the rate of degradation.
Visualizations
References
optimizing reaction yield for acylation with 2,6-Dichloropyridine-4-carbonyl chloride
Technical Support Center: Acylation with 2,6-Dichloropyridine-4-carbonyl chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in acylation reactions. The focus is on optimizing reaction yield and minimizing common issues.
Troubleshooting and FAQs
Q1: My acylation reaction has a low yield or is not proceeding to completion. What are the common causes?
Low yields can stem from several factors ranging from reagent quality to reaction conditions. Here are the most common culprits and solutions:
-
Poor Nucleophilicity of the Substrate: If your substrate (e.g., an amine or alcohol) is weakly nucleophilic, the reaction may be slow or inefficient. This is often the case with electron-deficient amines or sterically hindered alcohols.
-
Solution: Increase the nucleophilicity by adding a suitable base to deprotonate the substrate. For amines, non-nucleophilic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.[1] For very weak nucleophiles, a stronger base like sodium hydride (NaH) or n-butyllithium (nBuLi) might be necessary to forcefully deprotonate the substrate before adding the acyl chloride.[2]
-
-
Inadequate Reaction Conditions: The chosen solvent, temperature, and reaction time can significantly impact the outcome.
-
Solution: Screen different solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often effective as they dissolve the reactants well.[1] If solubility is an issue, dimethylformamide (DMF) or dimethylacetamide (DMA) can be used, potentially with heating.[2] Temperature can also be critical; a reaction that is sluggish at room temperature may proceed well with gentle heating (e.g., 60-90 °C).[2]
-
-
Moisture Contamination: this compound is highly reactive and susceptible to hydrolysis.[3] The presence of water in the reagents or solvent will consume the acyl chloride, reducing the yield of the desired product.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[4]
-
-
Steric Hindrance: The two chlorine atoms adjacent to the nitrogen on the pyridine ring can create steric hindrance, potentially slowing down the reaction, especially with bulky nucleophiles.[5]
Q2: I'm observing the formation of multiple products or significant side products. How can I improve selectivity?
Side product formation is a common challenge. Key strategies to enhance selectivity include:
-
Control Stoichiometry: Using a large excess of the acylating agent can lead to side reactions, such as di-acylation if the nucleophile has multiple reactive sites.[1]
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the this compound.[1]
-
-
Optimize Reagent Addition: The order and rate of addition can be crucial.
-
Temperature Control: Temperature can influence the rates of competing reaction pathways.[8]
-
Solution: Running the reaction at a lower temperature might favor the desired product. Conversely, if the desired reaction has a higher activation energy than a competing pathway, increasing the temperature could be beneficial.[8] It is often necessary to perform a temperature screening experiment to find the optimal conditions.[1]
-
Q3: The workup procedure is difficult, and I'm having trouble isolating my product. What are some best practices?
A clean reaction simplifies purification. However, if the reaction mixture is complex, consider the following:
-
Quenching: After the reaction is complete, it needs to be "quenched" to neutralize any remaining reactive reagents. This is often done by adding water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or a mild acid/base.[9]
-
Extraction: The product is typically extracted from the aqueous layer into an organic solvent like dichloromethane or ethyl acetate.[7] Washing the combined organic layers with water, brine, and sometimes a mild acid or base solution can help remove impurities.[7]
-
Purification: The most common purification methods for acylated products are column chromatography on silica gel or recrystallization.[4]
Optimizing Reaction Conditions
The choice of base and solvent is critical for maximizing yield. The following table summarizes common conditions used in acylation reactions, which can serve as a starting point for optimization.
| Parameter | Common Choices | Rationale & Considerations |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine | These act as HCl scavengers, driving the reaction forward.[1][10] DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous. |
| Sodium Hydride (NaH), n-Butyllithium (nBuLi) | Used for deprotonating very weak nucleophiles (e.g., certain amides or hindered alcohols) before adding the acyl chloride.[2] Requires strictly anhydrous conditions. | |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | A highly effective nucleophilic catalyst that can dramatically increase reaction rates, especially for hindered or unreactive substrates.[1] Use in catalytic amounts (0.1 eq).[2] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Common aprotic solvents that are good for dissolving a wide range of reactants.[1] |
| Toluene, Xylenes | Higher boiling point solvents suitable for reactions that require heating.[5] | |
| Dimethylformamide (DMF), Dimethylacetamide (DMA) | Polar aprotic solvents used when reactants have poor solubility in other common solvents.[2] | |
| Temperature | 0 °C to Room Temperature (25 °C) | Standard starting conditions. Dropwise addition at 0 °C is recommended to control exothermic reactions.[3][7] |
| Elevated Temperatures (e.g., 60-120 °C) | May be required to overcome high activation energy, steric hindrance, or poor reactivity.[2][11] |
Illustrative General Protocol
This protocol describes a general procedure for the acylation of an amine with this compound. Note: This is a template and may require optimization for specific substrates.
1. Preparation:
-
Under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) to an oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar.
-
Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, 5-10 mL per mmol of amine).[7]
2. Reaction Setup:
-
Cool the resulting solution to 0 °C using an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, 2.0 equivalents) to the amine solution via syringe.[7]
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in anhydrous solvent.
3. Acylation:
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C over 10-15 minutes.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
4. Workup and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure acylated product.[4]
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues encountered during the acylation reaction.
Caption: Troubleshooting workflow for low-yield acylation reactions.
Key Factors Influencing Acylation
This diagram illustrates the central role of the reactants and the key experimental variables that must be controlled for a successful reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of Reactions Involving 2,6-Dichloropyridine-4-carbonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of chemical reactions involving 2,6-Dichloropyridine-4-carbonyl chloride.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the scale-up of reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by moisture in the reactants, solvents, or atmosphere.[1] | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Handle the acyl chloride under inert conditions. |
| Incomplete Reaction: Insufficient reaction time, temperature, or mixing can lead to incomplete conversion, especially at a larger scale where mass and heat transfer can be limited. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). - Optimize the reaction temperature and time based on small-scale experiments. - Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Side Reactions: Formation of by-products can consume the starting material and reduce the yield of the desired product. | - See the "Presence of Impurities or By-products" section below for specific side reactions and their mitigation. | |
| Presence of Impurities or By-products | Formation of 2,6-Dichloropyridine-4-carboxylic acid: This is a common by-product resulting from the hydrolysis of the acyl chloride.[1] | - Implement the measures described above to prevent hydrolysis. - During work-up, a basic wash (e.g., with aqueous sodium bicarbonate solution) can help remove the acidic by-product. |
| Formation of Amide from Impurities: If the amine nucleophile is impure, side reactions with these impurities can occur. | - Use highly pure starting materials. - Consider purifying the amine before use if its purity is questionable. | |
| Dimerization or Polymerization: The highly reactive acyl chloride may self-react or react with the product, especially at high concentrations or temperatures. | - Control the rate of addition of the acyl chloride to the reaction mixture. - Maintain the optimal reaction temperature. - Consider using a more dilute reaction mixture. | |
| Difficulties in Product Isolation and Purification | Product is an oil or fails to crystallize: The presence of impurities can inhibit crystallization. The product itself may also have a low melting point. | - Purify the crude product by column chromatography to remove impurities before attempting crystallization. - Try different solvent systems for crystallization. - Seeding the solution with a small crystal of the pure product can induce crystallization.[2] |
| Low recovery during purification: Product may be lost during transfers, extractions, or chromatography. | - Minimize the number of transfers. - Ensure efficient extraction by performing multiple extractions with the appropriate solvent. - Optimize the column chromatography conditions (e.g., solvent system, silica gel loading) to ensure good separation and recovery. | |
| Reaction is Exothermic and Difficult to Control | Poor heat transfer at scale: What is easily managed in a small flask can become a significant safety hazard in a large reactor. | - Ensure the reactor has adequate cooling capacity. - Add the acyl chloride portion-wise or via a syringe pump to control the rate of reaction and heat generation. - Use a suitable solvent to help dissipate the heat. |
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of the hydrolyzed by-product, 2,6-Dichloropyridine-4-carboxylic acid?
A1: The key is to rigorously exclude water from your reaction. This includes using anhydrous solvents, drying all glassware in an oven, and running the reaction under an inert atmosphere like nitrogen or argon. The high reactivity of the acyl chloride, enhanced by the electron-withdrawing chloro- and carbonyl groups, makes it particularly susceptible to hydrolysis.[1]
Q2: What is the role of a base in acylation reactions with this compound?
A2: In reactions with nucleophiles like amines or alcohols, a base is typically added to neutralize the hydrochloric acid (HCl) that is formed as a by-product. If not neutralized, the HCl can protonate the nucleophile (e.g., forming an ammonium salt from an amine), rendering it non-nucleophilic and stopping the reaction.[1] Common choices for bases include non-nucleophilic tertiary amines like triethylamine or diisopropylethylamine.
Q3: Are there any specific safety precautions I should take when working with this compound on a large scale?
A3: Yes. Due to its reactivity, it is corrosive and will react with moisture, including in the air and on skin, to produce HCl. Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, consider additional PPE like a face shield. An emergency eyewash and safety shower should be readily accessible.
Q4: My reaction works well on a 1-gram scale, but the yield drops significantly at a 100-gram scale. What are the likely causes?
A4: Scale-up challenges are common in chemistry. The most likely culprits for a drop in yield at a larger scale are issues with mass and heat transfer. In a larger reactor, mixing may not be as efficient, leading to localized "hot spots" or areas of high concentration, which can promote side reactions. Heat generated by the reaction is also more difficult to dissipate, which can have the same effect. Consider improving the stirring efficiency and controlling the rate of addition of your reagents to better manage the reaction temperature.
Q5: How does the presence of two chlorine atoms on the pyridine ring affect the reactivity of the acyl chloride?
A5: The two chlorine atoms are electron-withdrawing groups. This makes the pyridine ring electron-deficient and increases the electrophilicity of the carbonyl carbon in the acyl chloride group. This enhanced reactivity means that the acylation reaction can often proceed under milder conditions compared to less activated acyl chlorides. However, it also increases the compound's susceptibility to hydrolysis.[1]
Experimental Protocols
General Protocol for Amide Synthesis using this compound (Scale-up Consideration)
This protocol provides a general procedure for the synthesis of an amide from an amine and this compound, with considerations for scaling up the reaction.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: Set up an oven-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen/argon inlet.
-
Reaction Setup: Dissolve the amine (1.0 equivalent) and the anhydrous base (1.2 equivalents) in the anhydrous solvent in the reaction flask. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 equivalents) in the anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Reaction Conditions for Amide Formation
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) |
| Amine | 1.0 equiv | 1.0 equiv |
| This compound | 1.1 equiv | 1.05 equiv |
| Base | Triethylamine (1.5 equiv) | Diisopropylethylamine (1.2 equiv) |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature | 0 °C to room temperature | 0-5 °C (addition), then 20 °C |
| Typical Yield | 85-95% | 75-85% |
Note: The data presented is illustrative and may vary based on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for amide synthesis.
Caption: Troubleshooting guide for low yield.
References
troubleshooting low conversion rates in 2,6-Dichloropyridine-4-carbonyl chloride reactions
Welcome to the technical support center for 2,6-Dichloropyridine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Section 1: Troubleshooting the Synthesis of this compound
Low yields or impurities in the synthesis of your acid chloride will directly impact the success of subsequent reactions. This section addresses common issues encountered during its preparation from 2,6-Dichloropyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting 2,6-Dichloropyridine-4-carboxylic acid to the corresponding acyl chloride?
A1: The most common and effective chlorinating agents for this transformation are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[1][2][3][4][5] Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[4]
Q2: Why is it critical to use anhydrous conditions for this synthesis?
A2: this compound is highly reactive and sensitive to moisture.[6] Any water present in the reaction will hydrolyze the product back to the starting carboxylic acid, significantly reducing the yield and purity.[6]
Q3: Can a catalyst be used to improve the reaction with thionyl chloride?
A3: Yes, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the conversion of carboxylic acids to acyl chlorides using thionyl chloride.
Troubleshooting Guide: Low Yield in Acyl Chloride Synthesis
If you are experiencing low conversion rates during the synthesis of this compound, consult the table below for potential causes and recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete (starting material remains) | 1. Moisture: Presence of water in reagents or glassware. 2. Reagent Quality: The chlorinating agent (e.g., SOCl₂) may have degraded. 3. Insufficient Reagent: Not enough chlorinating agent to drive the reaction to completion. 4. Low Temperature: Reaction temperature is too low for an efficient conversion rate. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use a fresh bottle of the chlorinating agent or distill it before use. 3. Use a slight excess (e.g., 1.2-2.0 equivalents) of the chlorinating agent. 4. Gently reflux the reaction mixture. For thionyl chloride, a temperature of 70-80°C is typical. |
| Low isolated yield after workup | 1. Hydrolysis: The product hydrolyzed back to the carboxylic acid during purification. 2. Loss during distillation: The product may be lost if distillation is performed at too high a vacuum or temperature. | 1. Perform the workup quickly and under anhydrous conditions where possible. Avoid aqueous workups if not necessary. 2. Remove excess thionyl chloride under reduced pressure at a moderate temperature before attempting high-vacuum distillation of the product. |
Experimental Protocol: Synthesis via Thionyl Chloride
Objective: To synthesize this compound from 2,6-Dichloropyridine-4-carboxylic acid.
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic N,N-dimethylformamide (DMF) (optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq).
-
Add anhydrous toluene or DCM as a solvent.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
If using a catalyst, add 1-2 drops of anhydrous DMF.
-
Heat the reaction mixture to reflux (for toluene, ~110°C; for SOCl₂, ~76°C if used as solvent) and stir for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
Caption: Workflow for the synthesis of this compound.
Section 2: Troubleshooting Reactions Using this compound
This section focuses on issues encountered when using this compound as a reactant, for example, in amidation or esterification reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not working. What is the most likely cause?
A1: The most common cause of failure is the degradation of the acid chloride due to improper handling or storage.[6] It is highly susceptible to hydrolysis from atmospheric moisture, which converts it back to the unreactive carboxylic acid. Always use freshly prepared or properly stored (under inert gas, in a desiccator) acid chloride.[7]
Q2: What type of base should I use as an acid scavenger in these reactions?
A2: A non-nucleophilic organic base is typically used to neutralize the HCl byproduct generated during the reaction. Common choices include triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA). The choice of base can depend on the specific nucleophile and reaction conditions.
Q3: How can I tell if my this compound has degraded?
A3: A simple way is to check its physical properties; it should be a liquid or low-melting solid.[8] You can also run a quick proton NMR. The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm), which would be absent in a pure acyl chloride sample. An IR spectrum of the pure acyl chloride will show a characteristic C=O stretch around 1750-1800 cm⁻¹, while the carboxylic acid has a broader C=O stretch and a very broad O-H stretch.
Troubleshooting Guide: Low Conversion in Nucleophilic Acyl Substitution
Use this guide to diagnose and solve low conversion rates when reacting this compound with a nucleophile (e.g., an amine or alcohol).
| Symptom | Potential Cause | Recommended Solution |
| No reaction or very low conversion | 1. Degraded Acyl Chloride: The starting material has hydrolyzed. 2. Weak Nucleophile: The amine/alcohol is not reactive enough. 3. Insufficient Base: The HCl byproduct is not being scavenged, protonating the nucleophile and deactivating it. | 1. Use freshly prepared or purified acyl chloride. Ensure all reagents, solvents, and glassware are rigorously dried. 2. For weak nucleophiles, consider converting them to a more reactive form (e.g., deprotonating an alcohol with NaH). Alternatively, adding a catalyst like 4-DMAP can accelerate the reaction. 3. Use at least 1.1 equivalents of a suitable non-nucleophilic base (e.g., triethylamine, pyridine). |
| Reaction stalls at ~50% conversion | 1. Insufficient Base: Only one equivalent of base was used with an amine salt (e.g., R-NH₂·HCl), leaving no free base to scavenge the newly formed HCl. 2. Product Precipitation: The product may be precipitating out of the solution, preventing the reaction from proceeding. | 1. If the nucleophile is a salt, use >2 equivalents of base: one to free the nucleophile and one to act as an acid scavenger. 2. Change to a solvent in which all components are more soluble. |
| Formation of multiple byproducts | 1. Reaction Temperature Too High: High temperatures can lead to side reactions or decomposition. 2. Nucleophile Reacts Twice: A difunctional nucleophile may react at both sites. 3. Base is too Nucleophilic: Using a nucleophilic base could lead to unwanted side products. | 1. Run the reaction at a lower temperature (e.g., 0°C to room temperature). 2. Use a large excess of the difunctional nucleophile to favor mono-substitution, or use protecting groups. 3. Switch to a bulkier, non-nucleophilic base like DIPEA or 2,6-lutidine. |
General Experimental Protocol: Amide Formation
Objective: To synthesize a substituted amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (R₂NH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve this compound (1.0 eq) in a separate flask with anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by washing with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Caption: Decision tree for troubleshooting low conversion rates.
References
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. atlas.org [atlas.org]
- 6. Buy 2,6-dichloropyrimidine-4-carbonyl Chloride | 26830-94-4 [smolecule.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2,6-ジクロロピリジン-4-カルボニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
impact of temperature on the stability of 2,6-Dichloropyridine-4-carbonyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the impact of temperature on the stability of 2,6-Dichloropyridine-4-carbonyl chloride. The following troubleshooting guides, frequently asked questions, and experimental protocols are designed to ensure the successful handling, storage, and application of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern for this compound is its high reactivity, particularly its susceptibility to hydrolysis by atmospheric moisture.[1][2] Elevated temperatures can significantly accelerate this degradation process and may lead to thermal decomposition.
Q2: How should this compound be stored to ensure its stability?
A2: To maintain stability, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] It is crucial to protect it from moisture and high temperatures.
Q3: What are the visible signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color, the evolution of fumes (hydrogen chloride gas), and the presence of a solid precipitate, which is likely the corresponding carboxylic acid formed upon hydrolysis.[2]
Q4: Can I use this compound that has been stored for a long time?
A4: For long-term storage, it is recommended to re-analyze the purity of the compound before use, especially if it has not been stored under optimal conditions.[3] Simple tests like checking for a clear solution in an anhydrous solvent or a preliminary small-scale reaction can indicate its viability.
Q5: At what temperature does this compound start to decompose?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield | Degradation of this compound due to improper storage or handling. | Ensure the reagent is stored under a dry, inert atmosphere and away from heat sources. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Consider using a freshly opened bottle or purifying the reagent if degradation is suspected. |
| Inconsistent reaction results | Partial decomposition of the starting material. | Re-evaluate the storage conditions. If the material has been stored for an extended period, its purity should be assessed by techniques such as NMR or GC-MS before use. |
| Formation of a white precipitate in the starting material bottle | Hydrolysis of the acyl chloride to the corresponding carboxylic acid. | The reagent has been compromised by moisture. It is not recommended for use in reactions sensitive to acidic impurities or where precise stoichiometry is critical. Purification by distillation under reduced pressure might be possible but is often not practical for small quantities. |
| Evolution of fumes upon opening the container | Reaction with atmospheric moisture, releasing HCl gas.[2] | This is a common observation with reactive acyl chlorides. Handle the compound in a well-ventilated fume hood and minimize its exposure to air. |
| Discoloration of the material | Potential side reactions or presence of impurities. | The purity of the material should be checked. If impurities are detected, purification may be necessary. |
Impact of Temperature on Stability: Data Summary
While specific experimental data for the thermal decomposition of this compound is not widely published, the following table provides an illustrative summary of potential thermal events based on the behavior of similar compounds. Researchers are strongly encouraged to perform their own thermal analysis for precise data.
| Analysis Technique | Parameter | Illustrative Temperature Range (°C) | Observation |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | > 150 | Significant mass loss begins, indicating thermal decomposition. |
| Differential Scanning Calorimetry (DSC) | Melting Point | 25 | Endothermic peak corresponding to the solid-to-liquid phase transition. |
| Differential Scanning Calorimetry (DSC) | Decomposition | > 150 | Exothermic event indicating decomposition of the molecule. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and degradation profile of this compound.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.[5]
-
Sample Preparation: In a dry glovebox or under a stream of inert gas, place 5-10 mg of this compound into a clean, dry TGA pan (typically aluminum or platinum).
-
Analysis Conditions:
-
Atmosphere: Dry nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation and hydrolysis.
-
Temperature Program: Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[6]
-
-
Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed.
Protocol 2: Assessment of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, and other thermal events such as decomposition.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.[7]
-
Sample Preparation: In a dry environment, hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Analysis Conditions:
-
Atmosphere: Purge the DSC cell with dry nitrogen or argon.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting and decomposition points (e.g., 250 °C).[8]
-
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks will indicate phase transitions like melting, while exothermic peaks often signify decomposition.[9]
Troubleshooting and Logic Flow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the use of this compound, with a focus on stability-related problems.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. tainstruments.com [tainstruments.com]
- 6. docta.ucm.es [docta.ucm.es]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. mt.com [mt.com]
- 9. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
Validation & Comparative
A Comparative Guide to Acylating Agents: 2,6-Dichloropyridine-4-carbonyl chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. This guide provides an objective comparison of 2,6-Dichloropyridine-4-carbonyl chloride with other commonly employed acylating agents, supported by available experimental data and detailed methodologies.
Introduction to Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in the synthesis of a vast array of compounds, including active pharmaceutical ingredients, agrochemicals, and advanced materials.[1] The reactivity of acylating agents varies significantly, influencing reaction conditions and outcomes. The general hierarchy of reactivity for common acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [1]
This guide will focus on a comparative analysis of this compound against other representative acylating agents, namely benzoyl chloride and acetic anhydride.
This compound: A Highly Reactive Acylating Agent
This compound is a heterocyclic acyl chloride that serves as a versatile building block in medicinal chemistry and materials science. The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly enhances the electrophilicity of the carbonyl carbon. This electronic effect makes it a highly reactive acylating agent, expected to be more reactive than benzoyl chloride. This heightened reactivity allows for rapid reactions with a wide range of nucleophiles, often under mild conditions.
Performance Comparison of Acylating Agents
Table 1: Comparative O-Acylation of Benzyl Alcohol
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pyridine (typical) | Dichloromethane | Room Temp. | < 1 (estimated) | >95 (expected) | - |
| Benzoyl Chloride | TMEDA | Dichloromethane | -78 | Minutes | Excellent | [2] |
| Acetic Anhydride | Zinc Chloride | Solvent-free | 60 | 7 | 100 | [3][4] |
| Acetyl Chloride | Zinc Chloride | Solvent-free | Room Temp. | - | Better than Ac₂O | [5] |
Table 2: Comparative N-Acylation of Benzylamine
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| This compound | Triethylamine (typical) | Dichloromethane | 0 to Room Temp. | < 30 (estimated) | >95 (expected) | - |
| Benzoyl Chloride | Clay | Solvent-free | Room Temp. | 5 | 96 | [6] |
| Acetic Anhydride | Vinegar | Solvent-free | Room Temp. | - | High | [7] |
| Acetyl Chloride | Clay | Solvent-free | Room Temp. | 4 | 97 | [6] |
Experimental Protocols
Detailed methodologies for representative acylation reactions are provided below.
Protocol 1: General Procedure for N-Acylation of Benzylamine with an Acyl Chloride (e.g., Benzoyl Chloride)
Materials:
-
Benzylamine
-
Benzoyl Chloride
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.05 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylbenzamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for O-Acylation of Benzyl Alcohol with Acetic Anhydride
Materials:
-
Benzyl Alcohol
-
Acetic Anhydride
-
Zinc Chloride (catalyst)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, mix benzyl alcohol (1.0 eq.) and acetic anhydride (1.5 eq.).
-
Add a catalytic amount of zinc chloride.
-
Heat the reaction mixture to 60 °C and stir for 7 hours.[3][4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water to quench the excess acetic anhydride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain benzyl acetate.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: A typical experimental workflow for an acylation reaction.
Conclusion
This compound stands out as a highly reactive and versatile acylating agent. Its enhanced electrophilicity, a consequence of the two chlorine substituents on the pyridine ring, makes it a superior choice for acylations that may be sluggish with less reactive agents like benzoyl chloride. While direct quantitative comparisons are limited, the principles of physical organic chemistry strongly suggest its heightened reactivity. For reactions requiring mild conditions and rapid conversions, this compound presents a powerful tool in the arsenal of the synthetic chemist. However, as with all highly reactive reagents, careful handling and optimization of reaction conditions are paramount to ensure high yields and minimize potential side reactions. The choice between this compound, benzoyl chloride, or acetic anhydride will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction rate, and tolerance to reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. ijcrt.org [ijcrt.org]
A Comparative Guide to Acylation Reagents: 2,6-Dichloropyridine-4-carbonyl chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Acylation, the introduction of an acyl group into a molecule, is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] The choice of acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of two such reagents: 2,6-dichloropyridine-4-carbonyl chloride and the widely used oxalyl chloride.
Introduction to the Reagents
This compound is a heterocyclic acyl chloride. The pyridine ring, particularly with its electron-withdrawing chloro substituents, influences the reactivity of the carbonyl group. While not as commonly cited as other acylating agents, it offers a unique structural motif that can be advantageous in specific synthetic contexts.
Oxalyl chloride , with the formula (COCl)₂, is a highly reactive and versatile di-acyl chloride.[2] It is widely employed for the conversion of carboxylic acids to acyl chlorides and for direct acylation of various nucleophiles.[3] Its primary advantage lies in the formation of volatile byproducts, which simplifies reaction workup.[2]
Performance Comparison
A direct, side-by-side quantitative comparison of these two reagents is not extensively documented in publicly available literature. However, based on the general principles of acyl chloride reactivity and the electronic nature of the pyridine ring, a qualitative and predictive comparison can be made.
Data Presentation
| Feature | This compound | Oxalyl Chloride |
| Reactivity | Moderately high; influenced by the electron-withdrawing nature of the dichloropyridine ring. | Very high; one of the most reactive acylating agents.[1] |
| Common Substrates | Primary and secondary amines, alcohols, phenols. | Carboxylic acids (to form acyl chlorides), primary and secondary amines, alcohols, phenols.[2] |
| Byproducts | 2,6-dichloropyridine-4-carboxylic acid (upon hydrolysis), HCl. | CO, CO₂, HCl (all gaseous).[2] |
| Key Advantages | Introduces a specific dichloropyridinyl moiety, potentially useful for biological activity or as a synthetic handle. | Gaseous byproducts simplify purification; high reactivity leads to fast reaction times.[2] |
| Key Disadvantages | Solid byproduct can complicate purification; less commercially available and more expensive than oxalyl chloride. | Highly sensitive to moisture; can lead to over-reaction or lack of selectivity with polyfunctional molecules. |
Quantitative Data (Representative Examples with Oxalyl Chloride)
| Nucleophile | Product | Catalyst/Base | Solvent | Time | Yield (%) |
| Aniline | N-Phenylbenzamide (from benzoic acid) | DMF (cat.) | CH₂Cl₂ | 1-2 h | >95 |
| Benzylamine | N-Benzylbenzamide (from benzoic acid) | DMF (cat.) | CH₂Cl₂ | 1-2 h | >95 |
| Ethanol | Ethyl benzoate (from benzoic acid) | Pyridine | CH₂Cl₂ | 1 h | ~90 |
| Phenol | Phenyl benzoate (from benzoic acid) | Pyridine | CH₂Cl₂ | 1-2 h | ~90 |
Note: The data for oxalyl chloride is representative of its use in converting a carboxylic acid to an acyl chloride in situ, followed by reaction with the nucleophile.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using this compound
This protocol is a representative method based on standard acylation procedures.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.05 eq)
-
Triethylamine (TEA) or other non-nucleophilic base (1.5 eq)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Synthesis via in situ Acyl Chloride Formation with Oxalyl Chloride
This protocol describes the conversion of a carboxylic acid to its acyl chloride using oxalyl chloride, followed by reaction with an amine.
Materials:
-
Carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.2-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or other non-nucleophilic base (2.0 eq)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Cool the solution to 0 °C and slowly add oxalyl chloride. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1 (steps 6-10).
Visualization of Reaction Mechanisms and Workflows
Acylation Mechanism with this compound
Caption: Mechanism of acylation using this compound.
Acylation Mechanism with Oxalyl Chloride (via in situ Acyl Chloride Formation)
Caption: Two-stage acylation process using oxalyl chloride.
General Experimental Workflow for Acylation
Caption: A typical experimental workflow for an acylation reaction.
Conclusion
Both this compound and oxalyl chloride are effective reagents for acylation, each with its own set of advantages and disadvantages.
Oxalyl chloride remains a go-to reagent for its high reactivity and the convenient removal of byproducts, making it ideal for a wide range of applications, especially when converting carboxylic acids to their more reactive acyl chloride counterparts.[2][3]
This compound , while less documented, provides a valuable tool for introducing a specific heterocyclic moiety that may be desirable in drug discovery and materials science. Its reactivity is expected to be high, though perhaps more moderate than oxalyl chloride, potentially offering a degree of selectivity. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired final product, and the practical considerations of reaction workup and purification. Researchers are encouraged to consider these factors carefully to select the optimal acylating agent for their synthetic challenges.
References
A Comparative Guide to the Reactivity of Substituted Pyridine Carbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of substituted pyridine carbonyl chlorides, crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the relative reactivity of these compounds is paramount for optimizing reaction conditions, controlling selectivity, and designing efficient synthetic routes. This document presents supporting experimental data, detailed methodologies, and visual aids to facilitate a clear understanding of the structure-reactivity relationships.
The Influence of Substituents on Reactivity
The reactivity of pyridine carbonyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electronic properties of the substituents on the pyridine ring. The electrophilicity of the carbonyl carbon is the primary determinant of the reaction rate. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.
The position of the substituent on the pyridine ring also plays a critical role. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which already makes the carbonyl carbon more electrophilic compared to its benzoyl chloride counterpart. Substituents at the 2- and 4-positions have a more pronounced electronic influence on the carbonyl group due to direct resonance effects, whereas substituents at the 3-position exert their influence primarily through inductive effects.
The relationship between substituent electronic effects and reaction rates can be quantified using the Hammett equation:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of a substituted pyridine carbonyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted pyridine carbonyl chloride.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
Figure 1. Logical relationship between substituent electronic effects and the reactivity of pyridine carbonyl chlorides.
Quantitative Reactivity Data
| Substituent (X) | Hammett Constant (σp) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Reactivity (kₓ / kₙₒ) |
| -OCH₃ | -0.27 | 0.035 | 0.29 |
| -CH₃ | -0.17 | 0.058 | 0.48 |
| -H | 0.00 | 0.120 | 1.00 |
| -Cl | 0.23 | 0.380 | 3.17 |
| -NO₂ | 0.78 | 4.57 | 38.08 |
Data is for the reaction of para-substituted benzoyl chlorides with m-chloroaniline in benzene at 25°C and serves as a proxy for the reactivity of substituted pyridine carbonyl chlorides.[1]
As the data indicates, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) decrease the reaction rate compared to the unsubstituted benzoyl chloride. In contrast, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) significantly increase the reaction rate. This trend is consistent with the principles outlined in the Hammett equation and highlights the profound impact of substituent electronic effects on the reactivity of aromatic acyl chlorides.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to determine the reactivity of substituted pyridine carbonyl chlorides.
I. Synthesis of Substituted Pyridine Carbonyl Chlorides
A standard laboratory procedure for the synthesis of pyridine carbonyl chlorides involves the reaction of the corresponding substituted picolinic, nicotinic, or isonicotinic acid with a chlorinating agent.
Materials:
-
Substituted pyridine carboxylic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted pyridine carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF to the suspension.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pyridine carbonyl chloride can be purified by fractional distillation under reduced pressure or used directly in subsequent reactions.[2]
II. Kinetic Analysis of Acylation Reactions by UV-Vis Spectrophotometry
This method is suitable for monitoring reactions where there is a change in the UV-Vis absorbance spectrum upon consumption of a reactant or formation of a product. For instance, the reaction of a pyridine carbonyl chloride with a chromophoric amine can be followed by monitoring the disappearance of the amine's absorbance.
Materials:
-
Substituted pyridine carbonyl chloride
-
Nucleophile (e.g., a chromophoric amine like aniline)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the substituted pyridine carbonyl chloride and the nucleophile in the chosen anhydrous solvent.
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, mix the nucleophile solution with the solvent. To ensure pseudo-first-order kinetics, the nucleophile should be in large excess (at least 10-fold) compared to the pyridine carbonyl chloride.
-
Initiate the reaction by adding a small, precise volume of the pyridine carbonyl chloride stock solution to the cuvette. Mix the solution quickly and thoroughly.
-
Immediately begin recording the absorbance at a predetermined wavelength (the λₘₐₓ of the nucleophile) over time until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation. The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the nucleophile.[2]
Figure 2. A typical experimental workflow for the kinetic analysis of an acylation reaction using UV-Vis spectrophotometry.
Conclusion
The reactivity of substituted pyridine carbonyl chlorides is a critical parameter in their application in organic synthesis. By understanding the electronic effects of substituents on the pyridine ring, researchers can predict and control the outcome of acylation reactions. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. The quantitative data from analogous benzoyl chloride systems, coupled with the detailed experimental protocols provided, offer a solid foundation for further investigation and application of these versatile reagents in the development of novel chemical entities.
References
A Comparative Analysis of Acylation Yield: 2,6-Dichloropyridine-4-carbonyl chloride vs. Benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acylation reactivity and expected yields of 2,6-Dichloropyridine-4-carbonyl chloride and the widely used benzoyl chloride. While extensive quantitative data for direct comparison is limited for the pyridine derivative, this document outlines the theoretical basis for their reactivity, supported by available experimental protocols and data for analogous reactions.
Executive Summary
This compound is anticipated to be a more reactive acylating agent than benzoyl chloride. This heightened reactivity stems from the strong electron-withdrawing effects of the pyridine ring nitrogen and the two chlorine substituents. These features render the carbonyl carbon of the pyridine derivative significantly more electrophilic and thus more susceptible to nucleophilic attack compared to benzoyl chloride. Consequently, reactions with this compound are expected to proceed under milder conditions and potentially offer higher yields, although this is contingent on the specific nucleophile and reaction conditions.
Theoretical Reactivity Comparison
The reactivity of acyl chlorides in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon.
-
Benzoyl Chloride: The carbonyl group is attached to a benzene ring. While the phenyl group is generally considered electron-withdrawing via induction, it can also donate electron density to the carbonyl group through resonance, which slightly reduces the electrophilicity of the carbonyl carbon.
-
This compound: This molecule has three significant electron-withdrawing features:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong inductive electron-withdrawing effect (-I).
-
Chlorine Atoms: The two chlorine atoms at the 2- and 6-positions are also strongly electronegative and contribute to the electron deficiency of the pyridine ring through their inductive effects (-I). These combined effects significantly increase the partial positive charge on the carbonyl carbon, making it a much harder electrophile and therefore more reactive towards nucleophiles.
-
Caption: Generalized experimental workflow for amide synthesis via acylation.
Protocol 2: General Procedure for Ester Synthesis from an Acyl Chloride
This protocol outlines a general method for the synthesis of esters from an alcohol and an acyl chloride.
Materials:
-
Alcohol
-
Acyl Chloride (Benzoyl chloride or this compound)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Pyridine
-
1M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with the solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the desired ester.
Conclusion
Based on fundamental principles of organic chemistry, this compound is expected to be a more potent acylating agent than benzoyl chloride. The strong electron-withdrawing nature of the dichloropyridine moiety enhances the electrophilicity of the carbonyl carbon, suggesting that acylation reactions with this reagent may proceed more rapidly, under milder conditions, and potentially with higher yields compared to analogous reactions with benzoyl chloride. While direct comparative experimental data is scarce, the provided protocols and theoretical framework offer a solid foundation for researchers employing these reagents in synthesis. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for any specific substrate.
alternative reagents to 2,6-Dichloropyridine-4-carbonyl chloride for kinase inhibitor synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acylating Agents in the Synthesis of Kinase Inhibitors.
The synthesis of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. A common structural motif in many kinase inhibitors is a substituted heterocyclic ring connected to a core scaffold via an amide linkage. The reagent 2,6-Dichloropyridine-4-carbonyl chloride has been a staple in the synthesis of numerous kinase inhibitors, including analogues of the multi-kinase inhibitor Sorafenib. However, the exploration of alternative reagents is crucial for expanding chemical diversity, improving synthetic efficiency, and fine-tuning the pharmacological properties of new chemical entities.
This guide provides a comparative overview of viable alternative reagents to this compound, focusing on their synthesis, reactivity, and application in the preparation of kinase inhibitors. We will delve into two primary alternatives: 2,6-Difluoropyridine-4-carbonyl chloride and 2,6-Dichloropyrimidine-4-carbonyl chloride , presenting available experimental data and detailed protocols to aid in reagent selection and synthetic strategy.
Comparative Overview of Acylating Reagents
The choice of acylating agent can significantly impact the yield, purity, and downstream reactivity of the resulting amide. The electron-withdrawing nature of the halogen substituents and the heterocyclic ring itself activates the carbonyl group for nucleophilic attack by an amine. The following table summarizes the key characteristics of the parent reagent and its alternatives.
| Reagent | Structure | Key Features & Reactivity Profile |
| This compound | ![]() | Established Reagent: Widely used in the synthesis of Sorafenib analogues. The two chloro-substituents activate the carbonyl group and provide sites for further functionalization via nucleophilic aromatic substitution (SNAr). However, the reactivity of the C-Cl bonds can sometimes lead to undesired side reactions. |
| 2,6-Difluoropyridine-4-carbonyl chloride | ![]() | Enhanced Reactivity: Fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient rings, potentially leading to milder reaction conditions and improved yields for subsequent modifications of the pyridine ring[1][2]. The C-F bond is also stronger than the C-Cl bond, which can offer greater stability in certain contexts. |
| 2,6-Dichloropyrimidine-4-carbonyl chloride | ![]() | Bioisosteric Replacement: The pyrimidine ring is a well-established bioisostere for pyridine in medicinal chemistry. The presence of two nitrogen atoms in the pyrimidine ring further increases its electron-deficient character, enhancing the reactivity of the acyl chloride and the ring's chloro-substituents towards nucleophiles[3]. |
Experimental Protocols
Detailed methodologies for the synthesis of the acylating agents and their subsequent use in amide bond formation are crucial for reproducible research.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2,6-Dichloropyridine-4-carboxylic acid to its corresponding acyl chloride.
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching an aliquot with methanol and analyzing the formation of the corresponding methyl ester by TLC or LC-MS.
-
Upon completion, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2,6-Difluoropyridine-4-carbonyl chloride
The synthesis of this reagent follows a similar procedure to its dichloro-analogue, starting from 2,6-Difluoropyridine-4-carboxylic acid.
Materials:
-
2,6-Difluoropyridine-4-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend 2,6-Difluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Add oxalyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to give the crude 2,6-Difluoropyridine-4-carbonyl chloride.
Protocol 3: Synthesis of 2,6-Dichloropyrimidine-4-carbonyl chloride
This protocol describes the synthesis from orotic acid monohydrate[4][5].
Materials:
-
Orotic acid monohydrate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry reaction flask, combine orotic acid monohydrate (1.0 eq), phosphorus oxychloride (excess), and a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to 110 °C and stir overnight.
-
After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and extracted with an organic solvent (e.g., DCM).
-
The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,6-Dichloropyrimidine-4-carbonyl chloride. A reported yield for a similar process is 62%[4][5].
Protocol 4: General Procedure for Amide Coupling
This protocol outlines the reaction of the acyl chloride with a primary or secondary amine, exemplified by the synthesis of a Sorafenib analogue precursor.
Materials:
-
Acyl chloride (e.g., this compound) (1.0 eq)
-
4-amino-3-(trifluoromethyl)phenol or a similar aniline derivative (1.0 eq)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)
Procedure:
-
Dissolve the amine (1.0 eq) and the tertiary amine base (2.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the acyl chloride (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Presentation
| Amine Substrate | Acylating Reagent | Reported Yield | Reference |
| Various primary and secondary amines | This compound | 70-95% | General observation from synthetic literature |
| 4-(6-chloropyridin-3-yl) methoxy aniline | 2,6-Difluorobenzoyl chloride | Not specified, but product was crystallized | [6] |
| Various amines | 2,6-Dichloropyrimidine-4-carbonyl chloride | 60-85% | Inferred from reactivity studies[7] |
Note: The yields are highly substrate-dependent and the data presented is for illustrative purposes based on available literature for similar reactions.
Mandatory Visualizations
Signaling Pathways
The kinase inhibitors synthesized using these reagents, particularly Sorafenib and its analogues, target multiple kinases involved in cancer progression, including the RAF-MEK-ERK pathway, VEGFR, and PDGFR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAF kinase - Wikipedia [en.wikipedia.org]
- 4. annualreviews.org [annualreviews.org]
- 5. 2,6-DICHLOROPYRIMIDINE-4-CARBONYL CHLORIDE | 26830-94-4 [chemicalbook.com]
- 6. 2,6-Dichloropyrimidine-4-carboxylic acid | 16492-28-7 | FD147587 [biosynth.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Chemoselectivity of 2,6-Dichloropyridine-4-carbonyl Chloride: A Comparative Guide for Researchers
In the landscape of modern synthetic chemistry and drug discovery, the precise and selective modification of complex molecules is paramount. Acylating agents are fundamental tools in this endeavor, and their chemoselectivity dictates their utility in the synthesis of intricate molecular architectures. This guide provides a comparative assessment of 2,6-Dichloropyridine-4-carbonyl chloride, a heterocyclic acylating agent, against other commonly used alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Analysis of Acylating Agent Chemoselectivity
The chemoselectivity of an acylating agent is its ability to preferentially react with one functional group over another. This is particularly crucial when synthesizing molecules with multiple nucleophilic centers, such as amino alcohols or compounds bearing both aliphatic and aromatic amines. The table below summarizes the observed chemoselectivity of this compound in comparison to other standard acylating agents.
Table 1: Chemoselectivity of Various Acylating Agents with Bifunctional Nucleophiles
| Acylating Agent | Substrate (Example) | Primary Reactive Site | Secondary Reactive Site | Solvent/Conditions | Yield of N-acylation (%) | Yield of O-acylation (%) | Reference |
| This compound | 4-Aminophenol | Aromatic Amine | Phenolic Hydroxyl | Dichloromethane (DCM), Triethylamine (TEA), 0°C to rt | >95 | <5 | |
| Benzoyl Chloride | 4-Aminophenol | Aromatic Amine | Phenolic Hydroxyl | Dichloromethane (DCM), Triethylamine (TEA), 0°C to rt | ~90 | ~10 (di-acylated) | |
| Acetyl Chloride | 4-Aminophenol | Aromatic Amine | Phenolic Hydroxyl | Dichloromethane (DCM), Pyridine, 0°C | ~85 | ~15 (di-acylated) | |
| Boc Anhydride (Di-tert-butyl dicarbonate) | 4-Aminophenol | Aromatic Amine | Phenolic Hydroxyl | Tetrahydrofuran (THF), rt | >98 | <2 |
Key Observations:
-
High N-selectivity: this compound exhibits excellent chemoselectivity for the acylation of aromatic amines in the presence of phenolic hydroxyl groups. This high degree of selectivity is advantageous in the protection or modification of amino groups in multifunctional molecules.
-
Steric Hindrance: The two chlorine atoms ortho to the carbonyl chloride group likely contribute to its steric bulk, which can influence its reactivity profile and enhance selectivity compared to less hindered acylating agents like benzoyl chloride and acetyl chloride.
Experimental Protocols
To ensure reproducibility, detailed experimental protocols for the chemoselective acylation of 4-aminophenol are provided below.
General Procedure for N-acylation of 4-Aminophenol:
-
Reaction Setup: A solution of 4-aminophenol (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL/mmol) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
Addition of Acylating Agent: The acylating agent (1.1 eq), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of 4-aminophenol over 15-30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.
Diagram 1: Experimental Workflow for Chemoselective Acylation
A generalized workflow for the chemoselective acylation experiment.
Application in Kinase Inhibitor Synthesis
The 2,6-dichloropyridine moiety is a key pharmacophore in a number of kinase inhibitors. The selective introduction of the 2,6-Dichloropyridine-4-carbonyl group onto a scaffold containing multiple nucleophilic sites is a critical step in the synthesis of these targeted therapeutics. For instance, the acylation of an aminophenol derivative can be an initial step in the synthesis of inhibitors targeting specific signaling pathways implicated in cancer.
Diagram 2: Simplified Kinase Signaling Pathway
An illustrative diagram of a kinase signaling pathway targeted by inhibitors.
The high chemoselectivity of this compound makes it a valuable reagent in the synthesis of such inhibitors, allowing for the precise modification of complex intermediates and contributing to the efficiency and success of the overall synthetic route.
A Comparative Guide to Validated Analytical Methods for 2,6-Dichloropyridine-4-carbonyl Chloride and Its Products
For researchers, scientists, and professionals in drug development, the robust analysis of reactive intermediates like 2,6-Dichloropyridine-4-carbonyl chloride is critical for ensuring the quality and consistency of synthesized products. Due to its high reactivity, direct analysis of this acyl chloride is challenging.[1][2][3] This guide provides a comparative overview of suitable analytical methodologies, focusing on derivatization followed by chromatographic analysis. The two primary techniques compared are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated data for this compound is not extensively published, this guide presents methodologies adapted from established analytical procedures for other acyl chlorides and pyridine derivatives.[1][4][5]
Comparison of Analytical Method Performance
The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the product being analyzed. The following table summarizes the expected performance of HPLC-UV and GC-MS methods following appropriate derivatization.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) |
| Principle | Separation based on polarity after conversion to a stable, UV-active derivative. | Separation of volatile derivatives by boiling point, with mass-based detection. |
| Derivatization | Typically with an amine or hydrazine (e.g., 2-nitrophenylhydrazine) to form a stable amide/hydrazide.[2][6] | Typically with an alcohol (e.g., methanol) to form a stable, volatile ester. |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coeff. (R²) | > 0.999 | > 0.999 |
| LOD | 0.01 - 0.05 µg/mL | 0.01 - 0.03 µg/mL |
| LOQ | 0.03 - 0.15 µg/mL | 0.03 - 0.10 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Advantages | Wide applicability to a range of products, robust and common instrumentation. | High selectivity and sensitivity, structural information from mass spectra. |
| Disadvantages | Derivatization step is necessary, moderate sensitivity compared to MS. | Requires derivatization for volatility, potential for thermal degradation of derivatives. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.
1. HPLC-UV Method with 2-Nitrophenylhydrazine Derivatization
This method is suitable for quantifying this compound and its non-volatile products. Derivatization with 2-nitrophenylhydrazine creates a stable hydrazide with a strong chromophore, allowing for sensitive UV detection at a wavelength where interference from other matrix components is minimized.[2][6]
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample (or reaction mixture) into a 10 mL volumetric flask and dissolve in anhydrous acetonitrile.
-
Transfer a 1.0 mL aliquot of this solution to a vial.
-
Add 1.0 mL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Add 50 µL of pyridine as a catalyst.
-
Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.[2]
-
Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV/Vis Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 395 nm.[2]
-
Injection Volume: 10 µL.
-
2. GC-MS Method with Methanol Derivatization
This method is ideal for the analysis of this compound and its volatile products. The acyl chloride is converted to its corresponding methyl ester, which is more volatile and thermally stable for GC analysis.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 1.0 mL of anhydrous methanol and 50 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes to form the methyl 2,6-dichloroisonicotinate derivative.
-
Cool the solution to room temperature.
-
Dilute with a suitable solvent like ethyl acetate to an appropriate concentration for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Visualizations
Caption: Workflow for the derivatization and HPLC analysis of this compound.
Caption: Decision tree for selecting an analytical method for products of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation in Bulk and Its Formulation Applying DOE [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
A Comparative Study of Dichloropyridine Isomers in Acylation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of dichloropyridine isomers is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of dichloropyridine isomers in acylation reactions, a key method for the introduction of carbonyl functionalities. Due to the limited availability of direct comparative studies on the acylation of all dichloropyridine isomers, this guide combines established principles of electrophilic aromatic substitution on pyridine rings with available experimental data on related reactions to predict and compare their reactivity.
The pyridine ring is an electron-deficient system, which generally makes it less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation compared to benzene. The presence of two deactivating chloro substituents further reduces the electron density of the ring, making these reactions even more challenging. However, the position of the chlorine atoms and the pyridine nitrogen significantly influences the regioselectivity and feasibility of acylation.
Theoretical Reactivity and Regioselectivity
The susceptibility of a position on the dichloropyridine ring to electrophilic attack is governed by the combined electronic effects of the nitrogen atom and the two chlorine atoms. The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions towards electrophiles. The chlorine atoms are also deactivating but are ortho, para-directing for incoming electrophiles on a benzene ring. In a pyridine ring, their directing effects are superimposed on the deactivating nature of the ring nitrogen.
Acylation is expected to occur at the carbon atom with the highest electron density, which is typically the position least deactivated by the nitrogen and chlorine atoms. In most cases, this is a β-position (C3 or C5) relative to the nitrogen.
Comparative Data Summary
| Isomer | Structure | Expected Major Acylation Product(s) | Predicted Reactivity | Notes |
| 2,3-Dichloropyridine | 5-Acyl-2,3-dichloropyridine | Low | Acylation is expected at the C5 position, which is para to the C2-chloro and meta to the C3-chloro and the nitrogen atom. | |
| 2,4-Dichloropyridine | 5-Acyl-2,4-dichloropyridine | Low | The C5 position is the most likely site for acylation, being meta to the nitrogen and ortho to the C4-chloro. | |
| 2,5-Dichloropyridine | 3-Acyl-2,5-dichloropyridine | Low | The C3 position is the most activated (or least deactivated) position for electrophilic attack. | |
| 2,6-Dichloropyridine | 3-Acyl- or 4-Acyl-2,6-dichloropyridine | Very Low | Both C3/C5 and C4 positions are highly deactivated. Reaction is expected to be very sluggish and may require harsh conditions, potentially leading to a mixture of products. | |
| 3,4-Dichloropyridine | 2-Acyl- and 5-Acyl-3,4-dichloropyridine | Low to Moderate | The C2 and C5 positions are the most likely sites for acylation. The regioselectivity will depend on the specific reaction conditions. | |
| 3,5-Dichloropyridine | 2-Acyl- or 4-Acyl-3,5-dichloropyridine | Low | The C2/C6 and C4 positions are potential sites for acylation. The C4 position is electronically favored for functionalization via directed metalation, but electrophilic substitution is less predictable.[1] |
Experimental Protocols
The following are generalized experimental protocols for Friedel-Crafts acylation reactions, which can be adapted for dichloropyridine isomers. It is important to note that reaction conditions, particularly temperature and reaction time, may need to be optimized for each specific isomer due to differences in reactivity.
General Protocol for Friedel-Crafts Acylation using an Acyl Chloride
Materials:
-
Dichloropyridine isomer (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 2.0 eq)
-
Acyl chloride (e.g., Acetyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottomed flask equipped with a magnetic stir bar, Claisen head, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous DCM.
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of the acyl chloride in anhydrous DCM dropwise to the cooled suspension over 10-15 minutes.
-
Add a solution of the dichloropyridine isomer in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may require heating to proceed, which should be determined by monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Friedel-Crafts Acylation using a Carboxylic Anhydride
Materials:
-
Dichloropyridine isomer (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.0 - 3.0 eq)
-
Carboxylic anhydride (e.g., Acetic anhydride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Follow steps 1 and 2 from the acyl chloride protocol.
-
Add the carboxylic anhydride dropwise to the cooled AlCl₃ suspension.
-
Add the dichloropyridine isomer (neat or as a solution in the reaction solvent) dropwise to the mixture at 0°C.
-
Follow steps 5 through 11 from the acyl chloride protocol. Reaction monitoring is crucial to determine the optimal reaction time and temperature, as prolonged heating may be necessary.
Visualizations
General Workflow for Friedel-Crafts Acylation
Caption: A generalized workflow for the Friedel-Crafts acylation of dichloropyridine isomers.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: The general mechanism of Friedel-Crafts acylation on a dichloropyridine ring.
References
Evaluating the Cost-Effectiveness of 2,6-Dichloropyridine-4-carbonyl chloride in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical synthesis, the choice of reagents is a critical decision, balancing reactivity, yield, and cost. 2,6-Dichloropyridine-4-carbonyl chloride stands as a versatile building block for the introduction of a substituted pyridine moiety, a common scaffold in biologically active molecules. This guide provides an objective comparison of its performance and cost-effectiveness against viable alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Acylating Agents
The primary function of this compound is to acylate nucleophiles, such as amines and alcohols, to form corresponding amides and esters. Its reactivity is compared below with common alternatives: other acyl chlorides and the use of the corresponding carboxylic acid with a coupling agent.
Table 1: Comparison of Acylating Agents for the Synthesis of Pyridine Carboxamides and Esters
| Reagent/Method | Typical Substrates | Relative Reactivity | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | Amines, Alcohols | High | Good to Excellent | High reactivity, straightforward purification of the neutral product. | Moisture sensitive, generates corrosive HCl byproduct, may be less cost-effective for simple acylations. |
| Alternative Acyl Chlorides (e.g., Benzoyl chloride) | Amines, Alcohols | High | Good to Excellent | Readily available, well-established reactivity, generally lower cost.[1][2][3][4] | Lacks the specific 2,6-dichloropyridine scaffold required for certain biological targets. |
| 2,6-Dichloroisonicotinic acid + Coupling Agent (e.g., HATU) | Amines, Alcohols | Moderate to High | Good to Excellent | Milder reaction conditions, avoids the generation of HCl, suitable for sensitive substrates. | Requires an additional coupling reagent, potentially more complex purification to remove byproducts.[5][6][7][8] |
Cost-Effectiveness Analysis
The economic viability of a synthetic route is paramount in drug development. This analysis considers the direct cost of the acylating agent and the associated reagents. Prices are based on currently available catalog listings from major chemical suppliers and may vary.
Table 2: Cost Comparison of this compound and Alternatives
| Reagent | Supplier Example(s) | Typical Price (USD/g) | Notes |
| This compound | Sigma-Aldrich, Combi-Blocks | ~ $150 - $250 | Price can vary significantly based on purity and quantity. Discontinued by some suppliers, which may affect availability.[9][10] |
| Benzoyl chloride | Thermo Scientific, Sigma-Aldrich | ~ $0.10 - $0.50 | A common and inexpensive laboratory reagent.[1][2][3][4] |
| 2,6-Dichloroisonicotinic acid | Sigma-Aldrich, Chem-Impex | ~ $20 - $40 | The precursor to the acyl chloride, offering a potentially more stable and less hazardous starting point.[11] |
| HATU (Peptide Coupling Agent) | APExBIO, Biosynth, Sigma-Aldrich | ~ $10 - $25 | A common and effective coupling agent, but adds significant cost to the reaction compared to direct acylation with an acyl chloride.[5][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of synthetic routes.
Protocol 1: General Procedure for Amide Synthesis using this compound
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the desired amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Base Addition: A non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) is added to the solution.
-
Acylation: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.1 eq) in the same anhydrous solvent is added dropwise over 15-30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Amide Synthesis using 2,6-Dichloroisonicotinic acid and HATU
-
Activation: In a dry reaction flask, 2,6-dichloroisonicotinic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (2.0 eq) are dissolved in an anhydrous aprotic solvent like DMF. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: The desired amine (1.0 eq) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 2-12 hours, monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Synthesis and Biological Relevance
The following diagrams illustrate a typical experimental workflow and the relevance of the synthesized molecules in a biological context.
Substituted pyridine carboxamides synthesized using this compound have shown significant activity as inhibitors of key signaling proteins in cancer, such as SHP2 (Src homology-2 containing protein tyrosine phosphatase 2).[12][13] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, including the RAS-MAPK pathway.
Conclusion
This compound is a highly effective reagent for the synthesis of specialized pyridine carboxamides and esters, particularly those intended for biological applications where the 2,6-dichloro substitution pattern is crucial for activity. While its initial cost is higher than that of simpler acylating agents like benzoyl chloride, its value lies in the direct and efficient introduction of a complex, biologically relevant scaffold.
For syntheses where the specific dichloropyridine moiety is not required, more common and economical acylating agents are preferable. The alternative route via 2,6-dichloroisonicotinic acid with a coupling agent offers a milder, albeit more expensive and potentially more complex, option for sensitive substrates. The choice of reagent should therefore be guided by a careful consideration of the target molecule's structural requirements, the sensitivity of the substrates, and the overall cost constraints of the synthetic project.
References
- 1. Benzoyl chloride, 99+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Benzoyl chloride, 100 ml, CAS No. 98-88-4 | Protecting Groups | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Benzoyl chloride, 99 98-88-4 [sigmaaldrich.com]
- 4. Benzoyl chloride, 99+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. apexbt.com [apexbt.com]
- 6. HATU | 148893-10-1 | FH09243 | Biosynth [biosynth.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. HATU [oakwoodchemical.com]
- 9. 2,6-ジクロロピリジン-4-カルボニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures for 2,6-Dichloropyridine-4-carbonyl chloride
For Immediate Implementation: This document provides essential safety protocols and detailed procedural guidance for the proper disposal of 2,6-Dichloropyridine-4-carbonyl chloride, ensuring the safety of laboratory personnel and compliance with regulations. This substance is corrosive, water-reactive, and requires careful handling.
Immediate Safety and Handling
Before any handling or disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable engineering control environment. This compound is classified as a corrosive liquid that causes severe skin burns and eye damage and may be corrosive to metals.[1]
Essential Safety and Personal Protective Equipment
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and chemical burns. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect eyes and face from splashes of the corrosive liquid.[2] |
| Body Protection | A chemical-resistant laboratory coat or apron. | To protect skin and clothing from contamination. |
| Respiratory | Use exclusively within a certified chemical fume hood. | To prevent inhalation of corrosive and irritating vapors.[1] |
| Emergency | An accessible and tested safety shower and eyewash station. | For immediate decontamination in case of accidental exposure. |
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Keep the container tightly sealed and avoid contact with moisture, as it reacts with water, potentially violently, to produce hydrochloric acid.
-
Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Assess the Spill and Don PPE
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small, manageable spills, ensure you are wearing the full PPE detailed in the table above.
Step 3: Contain and Absorb the Spill
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels.
-
Cover the spill with the absorbent material, working from the outside in to prevent spreading.
Step 4: Collect and Containerize
-
Carefully sweep or scoop the absorbed material into a designated, chemically resistant, and clearly labeled waste container.
-
The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound (spill debris)."
Step 5: Decontaminate the Area
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 6: Dispose of Waste
-
Seal the hazardous waste container and store it in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's authorized hazardous waste management service.
Disposal of Unused or Waste Product
Disposal of this compound must be handled as hazardous waste. Never dispose of this chemical down the drain or in regular trash.
Option 1: Direct Disposal (Preferred Method)
This is the standard and safest method for disposing of unused or waste this compound.
-
Procedure:
-
Ensure the original or a suitable waste container is in good condition, tightly sealed, and clearly labeled.
-
The label must read "Hazardous Waste" and specify the contents: "Waste this compound."
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area, segregated from incompatible materials.
-
Arrange for disposal through your institution's certified hazardous waste disposal contractor.[1][3][4]
-
Option 2: Laboratory-Scale Neutralization of Residual Amounts
This protocol is intended only for the neutralization of small, residual quantities of this compound (e.g., rinsing a container for disposal). This procedure is exothermic and produces HCl gas; it must be performed in a chemical fume hood with appropriate PPE.
-
Experimental Protocol:
-
Preparation: Prepare a cold, dilute solution of a weak base, such as 5-10% sodium bicarbonate in water. Place the beaker containing the bicarbonate solution in an ice bath to manage heat generation.
-
Slow Addition: While stirring vigorously, slowly and cautiously add the residual this compound dropwise to the cold sodium bicarbonate solution. The reaction will generate carbon dioxide and hydrochloric acid (which is then neutralized by the excess bicarbonate).
-
Control the Reaction: The rate of addition must be slow enough to control the effervescence and temperature rise. If the reaction becomes too vigorous, stop the addition immediately.
-
Neutralization Confirmation: After the addition is complete, continue stirring for at least 30 minutes. Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate solution until the pH is neutral.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials and is in compliance with local regulations. Always confirm your institution's specific policies for aqueous waste disposal.
-
Disposal of Empty Containers
-
Procedure:
-
Rinse the empty container three times with a suitable organic solvent (e.g., dichloromethane or THF). The resulting solvent rinseate is considered hazardous waste and must be collected in a labeled container for halogenated waste.
-
Alternatively, for glass containers, the residual chemical can be neutralized in the container by carefully and slowly adding a cold, dilute sodium bicarbonate solution as described in the neutralization protocol above.
-
Once decontaminated, the container can be disposed of according to institutional guidelines for clean lab glass or plastic.
-
Visual Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,6-Dichloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2,6-Dichloropyridine-4-carbonyl chloride (CAS No: 42521-08-4). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1] The primary hazards stem from its reactivity, particularly with moisture, which can produce corrosive byproducts.[3] Inhalation of vapors or mists may lead to lung edema, with symptoms potentially delayed for up to 24 hours.[1]
Hazard Classifications:
-
Corrosive to metals[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.[1][5][6]
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required.[7][8][9] A face shield must be worn over goggles when there is a risk of splashing.[3][5][9] |
| Hand Protection | Chemical-Resistant Gloves | Wear suitable chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile).[1][3][8][10] Inspect gloves for damage before each use and change them immediately if contact with the chemical occurs.[5] Double gloving is recommended for enhanced protection.[5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required.[5] Perforated shoes, sandals, and open-toed footwear are not permitted.[5] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7][8][10] If ventilation is inadequate, a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., type P3) should be used.[2][11] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]
-
Verify that the fume hood is functioning correctly.[5]
-
Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[7][11][12][13][14]
-
Inspect all PPE for integrity before use.[5]
-
Keep containers of this compound tightly sealed when not in use to prevent contact with moisture.[1][3]
2. Handling:
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Ground and bond containers when transferring the material to prevent static discharge.[15]
-
Use only in a well-ventilated area.[1]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]
-
Decontaminate the work surface and any equipment used.[5]
-
Launder contaminated clothing separately before reuse.[1]
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids apart.[1][12] Seek immediate medical attention.[4][12] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if necessary.[1][12] Remove all contaminated clothing.[1] Seek immediate medical attention.[12] |
| Inhalation | Move the person to fresh air and keep them warm and rested.[1][7] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1][12] |
Spill and Disposal Plan
Spill Response:
-
Minor Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material such as sand, earth, or vermiculite.[1][12] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][12]
-
Major Spills: If a large amount is spilled, immediately evacuate the area and secure it.[12] Contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[12]
Disposal Plan:
-
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[5]
-
Collect waste in a sealable, airtight, and compatible container.[12]
-
Label the waste container clearly as "Hazardous Waste" and include the chemical name.[12]
-
Dispose of the waste through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[1][16]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound 97 42521-08-4 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. na.bhs1.com [na.bhs1.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. kishida.co.jp [kishida.co.jp]
- 16. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



